3-Chloropropyl acetate
Description
Properties
IUPAC Name |
3-chloropropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOHQIPNNIMWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211879 | |
| Record name | 1-Propanol, 3-chloro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-09-1 | |
| Record name | 3-Chloropropyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-chloro-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-chloro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloropropyl acetate chemical properties and structure
An In-depth Technical Guide to 3-Chloropropyl Acetate: Chemical Properties and Structure
For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound (CAS No. 628-09-1), an important intermediate in organic synthesis.
Chemical and Physical Properties
This compound is a colorless liquid with a range of properties that make it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] The key physical and chemical data are summarized in the table below for ease of reference.
| Property | Value |
| Molecular Formula | C5H9ClO2[1][3][4] |
| Molecular Weight | 136.58 g/mol [3][4][5][6] |
| Boiling Point | 163-165 °C (at 99.6 kPa)[3], 80-81 °C (at 30 mmHg)[1][2][3][6][7], 62 °C (at 1.33 kPa)[3] |
| Density | 1.111 g/mL at 25 °C[1][2][3][6][7] |
| Refractive Index (n20/D) | 1.429[1][2][3][6] |
| Flash Point | 154 °F (68 °C) - closed cup[1][3][7] |
| Appearance | Colorless liquid/oil[1][3][5][7] |
| Solubility | Partly soluble in water[1][2][3]; Soluble in ether, ethanol, acetone[3]; Slightly soluble in Chloroform, DMSO, Methanol; Sparingly soluble in Hexanes[3][5][7] |
| Vapor Pressure | 1.32 mmHg at 25°C[3] |
Chemical Structure and Identifiers
The structural identity of this compound is well-defined by various nomenclature and registry systems.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Chlorprop-1-ylacetat, 3-Chloropropanol acetate, Acetic acid 3-chloro-propyl ester[1] |
| CAS Number | 628-09-1[1][2][3][4][5][6] |
| Linear Formula | CH3CO2(CH2)3Cl[6] |
| SMILES String | CC(=O)OCCCCl[6] |
| InChI Key | KPOHQIPNNIMWRL-UHFFFAOYSA-N[6] |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the esterification of 3-chloro-1-propanol.
-
Method 1: Reaction with Acetyl Chloride One documented production method involves the slow addition of acetyl chloride to 3-chloro-1-propanol.[3] The mixture is then heated to reflux until the evolution of hydrogen chloride gas ceases.[3] The final product is obtained by distillation, with a reported yield of 86%.[3]
-
Method 2: Esterification with Acetic Acid An alternative synthesis involves the reaction of trimethylene chlorohydrin (3-chloro-1-propanol) with glacial acetic acid in the presence of a catalyst. A detailed procedure is available in Organic Syntheses.[8]
-
Reactants: 2 moles of trimethylene chlorohydrin, 3 moles of glacial acetic acid, 300 ml of benzene, and 2 g of p-toluenesulfonic acid monohydrate are combined in a 1-liter round-bottomed flask.[8]
-
Procedure: The flask is fitted with a Vigreux column connected to a condenser and an automatic separator, allowing for the return of the lighter liquid (benzene) to the flask.[8]
-
Purification: After the reaction, the solution is cooled and washed successively with 10% sodium carbonate solution, water, and saturated sodium chloride solution.[8] The benzene is removed, and the resulting ester is purified by distillation at atmospheric pressure. The fraction boiling at 166–170 °C is collected.[8] This method reports a yield of 93-95%.[8]
-
Spectroscopic Analysis
While specific, detailed experimental protocols for the spectroscopic analysis of this compound were not found in the search results, standard techniques are employed for its characterization. Data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available through chemical databases.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are crucial for confirming the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the acetyl methyl protons, and the three methylene groups of the propyl chain, with characteristic chemical shifts and splitting patterns due to spin-spin coupling.
-
Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a strong absorption band characteristic of the ester carbonyl group (C=O) stretch, typically in the region of 1735-1750 cm⁻¹. Absorptions for C-O and C-Cl stretching, as well as C-H stretching and bending vibrations, would also be present.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum would show the molecular ion peak and various fragment ions resulting from the cleavage of the molecule, which can help to confirm the structure.
Reactivity and Applications
This compound serves as a key intermediate in organic synthesis.[1][2] Its primary utility is in the production of pharmaceuticals, agrochemicals, and dyestuffs, where it acts as a building block for more complex molecules.[1][2] A notable reaction is its conversion to trimethylene oxide upon treatment with a strong base.[2]
Safety and Handling
This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[3][11][12] It is also a combustible liquid.
-
Precautionary Measures:
-
First Aid:
-
Storage:
Logical Relationship Diagram
The following diagram illustrates the relationship between the identification, properties, synthesis, and application of this compound.
References
- 1. innospk.com [innospk.com]
- 2. This compound | 628-09-1 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 3-クロロプロピルアセタート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound CAS#: 628-09-1 [m.chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound(628-09-1) 1H NMR [m.chemicalbook.com]
- 10. 628-09-1|this compound|BLD Pharm [bldpharm.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound | CAS#:628-09-1 | Chemsrc [chemsrc.com]
Synthesis of 3-Chloropropyl Acetate from Trimethylene Chlorohydrin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-chloropropyl acetate from trimethylene chlorohydrin. The document details the prevalent synthesis methodologies, including the Fischer esterification and reaction with acetyl chloride, presenting quantitative data, detailed experimental protocols, and reaction mechanisms. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals involved in pharmaceutical development and fine chemical synthesis where this compound is a key intermediate.
Introduction
This compound (CAS No: 628-09-1) is a versatile bifunctional molecule widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its structure, featuring both a chloro and an ester functional group, allows for a variety of subsequent chemical transformations. One of the common applications of this compound is in the production of trimethylene oxide (oxetane) through reaction with a strong base.[1] This guide focuses on the synthesis of this compound from the readily available starting material, trimethylene chlorohydrin (3-chloro-1-propanol).
Physicochemical Properties
A summary of the key physical and chemical properties of the reactant, trimethylene chlorohydrin, and the product, this compound, is presented in Table 1 for easy reference and comparison.
Table 1: Physicochemical Properties of Trimethylene Chlorohydrin and this compound
| Property | Trimethylene Chlorohydrin | This compound |
| CAS Number | 627-30-5 | 628-09-1 |
| Molecular Formula | C₃H₇ClO | C₅H₉ClO₂ |
| Molecular Weight | 94.54 g/mol | 136.58 g/mol |
| Appearance | Colorless liquid | Colorless liquid[2] |
| Boiling Point | 164-165 °C (at 760 mmHg) | 166-170 °C (at 760 mmHg)[3] |
| 60-64 °C (at 10 mmHg)[4] | 80-81 °C (at 30 mmHg)[1][2] | |
| Density | 1.131 g/cm³ at 20 °C | 1.111 g/mL at 25 °C[2] |
| Refractive Index (n_D²⁰) | 1.445 | 1.429-1.431[2] |
| Solubility | Soluble in water, alcohol, ether | Partly soluble in water; soluble in ether, ethanol, acetone.[2] |
Synthesis Methodologies
Two primary methods for the synthesis of this compound from trimethylene chlorohydrin are detailed below: Fischer esterification using acetic acid and reaction with acetyl chloride.
Fischer Esterification with Acetic Acid
This is a widely used and high-yielding method involving the acid-catalyzed esterification of trimethylene chlorohydrin with acetic acid. The reaction is driven to completion by the removal of water via azeotropic distillation.
Caption: Fischer Esterification of Trimethylene Chlorohydrin.
The following protocol is adapted from Organic Syntheses.[3]
Apparatus:
-
A 1-liter round-bottomed flask
-
A 30-cm Vigreux column
-
A condenser
-
An automatic separator (Dean-Stark trap) to return the lighter liquid (benzene) to the flask.
Reagents:
| Reagent | Moles | Mass (g) | Volume (mL) |
| Trimethylene chlorohydrin | 2.0 | 189 | 167 |
| Glacial acetic acid | 3.0 | 180 | 172 |
| Benzene | - | - | 300 |
| p-Toluenesulfonic acid monohydrate | - | 2 | - |
Procedure:
-
To the 1-liter round-bottomed flask, add trimethylene chlorohydrin (2 moles, 189 g), glacial acetic acid (3 moles, 180 g), benzene (300 mL), and p-toluenesulfonic acid monohydrate (2 g).[3]
-
Assemble the reflux apparatus with the Vigreux column, condenser, and automatic separator.
-
Heat the mixture to reflux. The rate of reflux should be controlled such that the temperature at the top of the column is maintained at 69 °C, the boiling point of the benzene-water azeotrope, during the period of maximum water distillation.[3]
-
As the reaction proceeds and water is removed, the temperature will gradually rise to 80 °C, the boiling point of the benzene-acetic acid azeotrope.[3]
-
Continue the reflux for 7-9 hours, by which time approximately 50 mL of the aqueous layer will have been collected in the separator.[3]
-
Cool the reaction mixture to room temperature.
-
Transfer the solution to a separatory funnel and wash successively with two 500-mL portions of 10% sodium carbonate solution, one 500-mL portion of water, and one 100-mL portion of saturated sodium chloride solution.[3]
-
Extract the combined wash solutions with a 100-mL portion of benzene and add this extract to the main organic solution.
-
Remove the benzene by distillation.
-
Distill the remaining ester at atmospheric pressure through a 30-cm asbestos-wrapped Vigreux column.
-
Collect the fraction boiling at 166–170 °C. The refractive index of the product is nD20 1.4295.[3]
Yield: The reported yield of colorless this compound is 257–260 g, which corresponds to a 93–95% yield.[3]
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism, which is catalyzed by acid.
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
The key steps in the mechanism are:
-
Protonation of the carbonyl oxygen of the acetic acid by the p-toluenesulfonic acid catalyst. This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack of the hydroxyl group of trimethylene chlorohydrin on the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer from the newly added hydroxyl group to one of the original hydroxyl groups.
-
This proton transfer creates a good leaving group (water).
-
Elimination of water from the tetrahedral intermediate, reforming the carbonyl group.
-
Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.
Reaction with Acetyl Chloride
An alternative method for the synthesis of this compound involves the reaction of trimethylene chlorohydrin with acetyl chloride. This method avoids the need for water removal but generates hydrogen chloride as a byproduct.
Caption: Synthesis via Acetyl Chloride.
A detailed, peer-reviewed protocol for this specific reaction is not as readily available as the Fischer esterification method. However, a general procedure is as follows:
Procedure:
-
In a flask equipped with a reflux condenser and a gas trap for hydrogen chloride, slowly add acetyl chloride to trimethylene chlorohydrin with cooling.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Continue heating until the evolution of hydrogen chloride gas ceases.
-
Cool the reaction mixture.
-
Purify the crude product by distillation.
Yield: This method is reported to produce this compound with a yield of 86%.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via Fischer esterification.
Caption: Experimental Workflow for Fischer Esterification.
Conclusion
The synthesis of this compound from trimethylene chlorohydrin is a well-established and efficient process. The Fischer esterification method, utilizing acetic acid and an acid catalyst with azeotropic water removal, offers a high yield of 93-95%. While the reaction with acetyl chloride provides a viable alternative with a respectable yield of 86%, the generation of corrosive hydrogen chloride gas requires special handling precautions. The choice of method will depend on factors such as available equipment, scale of the reaction, and safety considerations. This guide provides the necessary technical details to enable researchers and professionals to successfully synthesize this important chemical intermediate.
References
An In-depth Technical Guide to 3-Chloropropyl Acetate (CAS 628-09-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloropropyl acetate (CAS 628-09-1), a versatile chemical intermediate. The document details its chemical and physical properties, established synthesis protocols, key chemical reactions, and applications, with a focus on its relevance in research and development. Safety and handling information, along with typical analytical data, are also presented to ensure safe and effective utilization in a laboratory setting.
Chemical Identity and Physical Properties
This compound is a colorless liquid widely used as a building block in organic synthesis.[1] Its fundamental identifiers and physical characteristics are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 628-09-1[2] |
| Molecular Formula | C₅H₉ClO₂[2] |
| Molecular Weight | 136.58 g/mol [2] |
| IUPAC Name | This compound |
| Synonyms | γ-Chloropropyl acetate, 3-Acetoxypropyl chloride, Acetic acid 3-chloro-propyl ester[1][2] |
| InChI Key | KPOHQIPNNIMWRL-UHFFFAOYSA-N[2] |
| Canonical SMILES | O=C(OCCCCl)C[2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Colorless transparent liquid[1] |
| Density | 1.111 g/mL at 25 °C[3] |
| Boiling Point | 166–170 °C (at atmospheric pressure)[4]; 80-81 °C (at 30 mmHg)[3] |
| Flash Point | 68 °C (154.4 °F) - closed cup |
| Refractive Index (n20/D) | 1.429[3] |
| Solubility | Partly soluble in water; soluble in ether, ethanol, acetone.[5][6] |
| Vapor Pressure | 1.3 ± 0.3 mmHg at 25°C[7] |
Synthesis of this compound
The most common and well-documented synthesis of this compound is through the acid-catalyzed esterification of trimethylene chlorohydrin with acetic acid. Other reported methods include the reaction of 1-bromo-3-chloropropane with potassium acetate.[4]
Experimental Protocol: Esterification of Trimethylene Chlorohydrin
This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and scalability.[4][8]
Materials:
-
Trimethylene chlorohydrin (2 moles)
-
Glacial acetic acid (3 moles)
-
Benzene (300 mL)
-
p-Toluenesulfonic acid monohydrate (2 g)
Procedure:
-
A 1-liter round-bottomed flask is equipped with a Vigreux column connected to a condenser and an automatic water separator (e.g., a Dean-Stark apparatus), arranged to return the lighter solvent (benzene) to the flask.[4]
-
The flask is charged with trimethylene chlorohydrin, glacial acetic acid, benzene, and p-toluenesulfonic acid monohydrate.[8]
-
The mixture is heated to reflux. The rate of reflux is controlled to maintain a temperature of approximately 69°C at the top of the column, which is the boiling point of the benzene-water azeotrope.[8]
-
Water produced during the esterification is continuously removed and collected in the separator. The reaction is monitored by the rate of water collection and is typically complete in 7-9 hours, or when no more water separates.[8]
-
After cooling, the reaction mixture is transferred to a separatory funnel and washed successively with two portions of 10% sodium carbonate solution, one portion of water, and one portion of saturated sodium chloride solution.[4]
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the benzene is removed by distillation.[4]
-
The crude product is purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at 166–170°C. This procedure typically yields the product in 93-95% purity.[4]
Key Chemical Reactions
A significant reaction of this compound is its intramolecular cyclization upon treatment with a strong base to form trimethylene oxide (oxetane).[1][9] This transformation is a classic example of an intramolecular Williamson ether synthesis, where the acetate group is first hydrolyzed to an alkoxide, which then displaces the chloride ion.
Protocol: Synthesis of Trimethylene Oxide (Oxetane)
-
This compound is treated with a strong base, such as potassium hydroxide, typically in an aqueous solution.[6][10]
-
The mixture is heated, often to around 150°C, to facilitate both the hydrolysis of the ester and the subsequent intramolecular nucleophilic substitution.[6][10]
-
The volatile oxetane product can be isolated directly from the reaction mixture by distillation.
This reaction highlights the utility of this compound as a precursor to the valuable oxetane ring system, which is increasingly incorporated into drug candidates to modulate physicochemical properties.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of a wide range of organic molecules.[1]
-
Pharmaceuticals: It is a key building block for synthesizing active pharmaceutical ingredients (APIs).[1][9] Its bifunctional nature (an ester and an alkyl halide) allows for sequential or orthogonal chemical modifications, making it a valuable tool for constructing complex molecular scaffolds.
-
Agrochemicals: The compound is utilized in the manufacturing of pesticides and herbicides, contributing to the development of modern agricultural products.[1]
-
Other Industries: It also finds use in the production of dyestuffs.[1][9]
For drug development professionals, this compound is a precursor for introducing three-carbon linkers or for the synthesis of molecules containing the oxetane moiety, which can improve properties like aqueous solubility and metabolic stability.
Analytical and Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic methods. While raw spectra should be consulted, the expected data are summarized below.[11]
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | ~4.2 ppm (t, 2H): Methylene group adjacent to the ester oxygen (-O-CH₂-).~3.6 ppm (t, 2H): Methylene group adjacent to the chlorine atom (-CH₂-Cl).~2.1 ppm (quintet, 2H): Central methylene group (-CH₂-).~2.0 ppm (s, 3H): Methyl group of the acetate (-O-C(=O)-CH₃). |
| ¹³C NMR | ~170 ppm: Carbonyl carbon of the ester.~63 ppm: Carbon adjacent to the ester oxygen.~41 ppm: Carbon adjacent to the chlorine atom.~31 ppm: Central carbon.~21 ppm: Methyl carbon of the acetate. |
| IR Spectroscopy | ~1740 cm⁻¹: Strong C=O (ester) stretching vibration.~1240 cm⁻¹: Strong C-O (ester) stretching vibration.~750-650 cm⁻¹: C-Cl stretching vibration. |
| Mass Spec (EI) | Molecular Ion (M⁺): Not always observed. Look for isotopic pattern for chlorine (M⁺ and M⁺+2 in ~3:1 ratio).Key Fragments: Loss of CH₃CO₂• (m/z ~77/79), loss of Cl• (m/z ~101), acylium ion [CH₃CO]⁺ (m/z 43). |
Safety and Handling
This compound is considered hazardous and requires careful handling in a laboratory environment.
Table 4: GHS Hazard and Safety Information
| Category | Information |
| Pictogram(s) | GHS07 (Exclamation Mark)[7] |
| Signal Word | Warning [7] |
| Hazard Statements | H227: Combustible liquid.[12]H315: Causes skin irritation.[12]H319: Causes serious eye irritation.[12]H335: May cause respiratory irritation.[12] |
| Precautionary Statements | P261: Avoid breathing vapors/spray.[12]P280: Wear protective gloves/eye protection/face protection.[12]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |
Toxicity:
-
LD50 (Oral, mouse): 5290 mg/kg[7]
Handling and Storage:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
-
Keep away from heat, sparks, and open flames.[6]
-
Incompatible with strong oxidizing agents.[1]
-
Dispose of chemical waste in accordance with local, state, and federal regulations.[4]
References
- 1. innospk.com [innospk.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound CAS#: 628-09-1 [m.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chembk.com [chembk.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | CAS#:628-09-1 | Chemsrc [chemsrc.com]
- 8. orgsyn.org [orgsyn.org]
- 9. This compound | 628-09-1 [chemicalbook.com]
- 10. Oxetane - Wikipedia [en.wikipedia.org]
- 11. This compound(628-09-1) 1H NMR [m.chemicalbook.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
Spectroscopic Profile of 3-Chloropropyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloropropyl acetate (CAS No. 628-09-1), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 4.22 | Triplet | 2H | 6.2 | -O-CH₂ -CH₂-CH₂-Cl |
| 3.61 | Triplet | 2H | 6.4 | -O-CH₂-CH₂-CH₂ -Cl |
| 2.08 | Singlet | 3H | - | CH₃ -C(=O)- |
| 2.07 - 2.01 | Multiplet | 2H | - | -O-CH₂-CH₂ -CH₂-Cl |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 170.6 | C =O |
| 63.3 | -O-CH₂ - |
| 41.0 | -CH₂ -Cl |
| 31.9 | -O-CH₂-CH₂ -CH₂-Cl |
| 20.9 | CH₃ -C(=O)- |
Table 3: IR Spectroscopic Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2968 | Medium | C-H Stretch (Alkyl) |
| 1742 | Strong | C=O Stretch (Ester) |
| 1367 | Medium | C-H Bend (CH₃) |
| 1238 | Strong | C-O Stretch (Ester) |
| 1047 | Medium | C-O Stretch |
| 656 | Medium | C-Cl Stretch |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 136 | 5 | [M]⁺ (³⁵Cl isotope) |
| 138 | 1.6 | [M+2]⁺ (³⁷Cl isotope) |
| 101 | 30 | [M - Cl]⁺ |
| 77 | 100 | [CH₂CH₂CH₂Cl]⁺ |
| 62 | 20 | [CH₂=CH-O-CH₃]⁺ |
| 43 | 95 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 256 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectra were recorded on a spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A drop of neat this compound was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was performed using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample was injected into the GC, and the eluent was directly introduced into the ion source of the mass spectrometer. The electron energy was set at 70 eV. The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 40-200.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data presented in this guide.
Caption: Workflow of Spectroscopic Analysis.
3-Chloropropyl acetate material safety data sheet (MSDS) information
This document provides a comprehensive technical overview of the material safety data for 3-Chloropropyl acetate, designed for researchers, scientists, and professionals in drug development. It covers key safety, handling, and toxicological information, presenting quantitative data in structured tables and illustrating critical workflows and relationships through diagrams.
Substance Identification and Physicochemical Properties
This compound is a colorless, liquid organic compound primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its fundamental identification and physical properties are summarized below.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | Acetic acid 3-chloro-propyl ester, 3-Chloropropanol acetate, 3-Chlorprop-1-ylacetat[1] |
| CAS Number | 628-09-1[1][3] |
| Molecular Formula | C5H9ClO2[1][3][4] |
| Molecular Weight | 136.58 g/mol [3][5][6][7] |
| Appearance | Colorless liquid or oil[1][4][8] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Density | 1.111 g/mL at 25 °C[1][2][4][5] |
| Boiling Point | 80-81 °C at 30 mmHg[1][2][4][5] 163-165 °C at 99.6 kPa[4] |
| Flash Point | 68 °C (154.4 °F) - closed cup[5] |
| Refractive Index | n20/D 1.429[1][2][4][5] |
| Vapor Pressure | 1.32 mmHg at 25 °C[4] |
| Water Solubility | Partly soluble[1][2][4] |
| Solubility in Other Solvents | Soluble in ether, ethanol, acetone[4]. Sparingly soluble in Chloroform, DMSO, Hexanes, and Methanol.[4][8] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a combustible liquid that causes skin, eye, and respiratory irritation.[3][7]
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement Code | Hazard Statement |
|---|---|---|---|
| Flammable Liquids | Category 4 | H227 | Combustible liquid[3] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation[3][7] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation[3][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation[3][7] |
Caption: GHS hazard profile for this compound.
Toxicological Information
Toxicological data for this compound is limited. The primary known quantitative measure is its acute oral toxicity in mice.
Table 4: Acute Toxicity Data
| Type of Test | Route of Exposure | Species | Dose / Duration |
|---|
| LD50 (Lethal dose, 50 percent kill) | Oral | Rodent - mouse | 5290 mg/kg[9] |
Further toxicological properties have not been fully investigated.
Safe Handling, Storage, and Personal Protection
Proper handling and storage procedures are critical to ensure safety when working with this compound. This involves using appropriate personal protective equipment and adhering to storage guidelines.
Table 5: Recommended Handling and Personal Protective Equipment (PPE)
| Precaution | Details |
|---|---|
| Ventilation | Use only outdoors or in a well-ventilated area.[1][3][10] Facilities should be equipped with an eyewash station and a safety shower.[10][11] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[1][11] |
| Skin Protection | Wear suitable protective clothing and gloves to prevent skin exposure.[1][3][11] |
| Respiratory Protection | If ventilation is inadequate, use a suitable respirator (e.g., type ABEK (EN14387) respirator filter).[5] |
| General Hygiene | Wash hands and any exposed skin thoroughly after handling.[3][10][11] Do not eat, drink, or smoke when using this product. |
Storage and Incompatibilities:
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[1][3][10] Keep the container tightly closed and store locked up.[3][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[1][11]
Caption: Workflow for the safe handling and storage of chemicals.
First Aid and Emergency Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
Table 6: First Aid Measures
| Exposure Route | First Aid Protocol |
|---|---|
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3][10] |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][10] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3][10] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[10][11] |
-
Firefighting Measures: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[3]
-
Accidental Release: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[11]
Experimental Protocols
The following sections describe relevant chemical synthesis protocols. Detailed toxicological experimental protocols are not publicly available; therefore, a representative workflow for an acute toxicity study is provided for illustrative purposes.
Protocol 1: Synthesis of this compound This protocol describes the formation of this compound from 3-chloro-1-propanol and acetyl chloride.[4]
-
Place 3-chloro-1-propanol in a reaction flask equipped with a reflux condenser.
-
Slowly add acetyl chloride to the 3-chloro-1-propanol.
-
Heat the mixture to reflux.
-
Continue refluxing until the evolution of hydrogen chloride gas ceases.
-
Cool the reaction mixture to room temperature.
-
Distill the product to yield purified this compound. The reported yield is approximately 86%.[4]
Protocol 2: Synthesis of Trimethylene Oxide this compound can be used to synthesize trimethylene oxide through a reaction with a strong base.[2][8]
-
Dissolve this compound in a suitable solvent.
-
Slowly add a strong base (e.g., potassium hydroxide) to the solution while stirring.
-
The reaction proceeds via intramolecular substitution to form trimethylene oxide.
-
Isolate and purify the resulting trimethylene oxide from the reaction mixture.
Caption: Representative workflow for an acute oral toxicity (LD50) study.
References
- 1. innospk.com [innospk.com]
- 2. This compound | 628-09-1 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 3-氯丙基乙酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 1-Propanol, 3-chloro-, acetate | C5H9ClO2 | CID 12334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 628-09-1 [m.chemicalbook.com]
- 9. This compound | CAS#:628-09-1 | Chemsrc [chemsrc.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Physical Properties of 3-Chloropropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 3-Chloropropyl acetate, a significant intermediate in organic synthesis, particularly within the pharmaceutical, agrochemical, and dyestuff industries.[1][2] This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.
Core Physical Properties
This compound, with the CAS number 628-09-1 and molecular formula C5H9ClO2, is a colorless transparent liquid.[1] Its utility as a building block in the synthesis of active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its physical characteristics.[1]
Quantitative Data Summary
The physical properties of this compound are summarized in the table below, providing a clear reference for laboratory and industrial applications.
| Physical Property | Value | Conditions |
| Boiling Point | 163-165 °C | at 99.6 kPa |
| 80-81 °C | at 30 mmHg (4.0 kPa)[2][3][4] | |
| 62 °C | at 1.33 kPa | |
| Density | 1.111 g/mL | at 25 °C[2][3][4] |
| 1.250 g/cm³ | at 19 °C | |
| Refractive Index | 1.429 | at 20 °C[1][2][3][4] |
| Flash Point | 154 °F (67.8 °C) | |
| Molecular Weight | 136.58 g/mol |
Experimental Protocols
Accurate determination of physical properties is crucial for the successful application and handling of chemical compounds. The following sections detail standardized laboratory procedures for measuring the boiling point and density of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] This protocol describes the capillary method, a common technique for determining the boiling point of a small quantity of liquid.
Materials:
-
This compound sample
-
Thiele tube or aluminum block heating apparatus[6]
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube (fusion tube)
-
Heating source (e.g., Bunsen burner or hot plate)[5]
-
Stand and clamp
Procedure:
-
Sample Preparation: Place a few milliliters of this compound into the small test tube.
-
Capillary Insertion: Insert the capillary tube into the test tube with its open end submerged in the liquid and the sealed end protruding above.[5]
-
Apparatus Setup: Secure the test tube to the thermometer, ensuring the bulb of the thermometer and the sample are at the same level.
-
Heating: Immerse the setup in the Thiele tube containing a high-boiling liquid (e.g., mineral oil) or place it in the aluminum block.
-
Observation: Heat the apparatus slowly and observe the capillary tube.[6] A slow stream of bubbles will emerge from the open end of the capillary as the liquid is heated.
-
Boiling Point Determination: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[6] Note this temperature.
-
Confirmation: Allow the apparatus to cool. The temperature at which the liquid re-enters the capillary tube is also the boiling point.
Precautions:
-
Ensure the capillary tube is properly sealed at one end.[6]
-
Heat the apparatus slowly and uniformly to ensure accurate temperature reading.[6]
-
Wear appropriate personal protective equipment, including safety goggles.[6]
Determination of Density
Density is the mass of a substance per unit volume.[7] For a liquid like this compound, density can be determined by measuring the mass of a known volume.
Materials:
Procedure:
-
Mass of Empty Cylinder: Weigh a clean, dry graduated cylinder on the analytical balance and record its mass.[8]
-
Volume Measurement: Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus.[8]
-
Mass of Cylinder and Liquid: Weigh the graduated cylinder containing the liquid and record the total mass.[8]
-
Temperature Measurement: Measure and record the temperature of the liquid.[7]
-
Calculation:
-
Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the total mass.
-
Calculate the density by dividing the mass of the liquid by the measured volume (Density = Mass / Volume).
-
Precautions:
-
Ensure the graduated cylinder is completely dry before weighing to avoid errors in mass measurement.[8]
-
Read the volume at eye level to prevent parallax error.[9]
-
Record the temperature, as density is temperature-dependent.[7]
Visualized Workflow
The following diagram illustrates the logical workflow for the characterization of a chemical substance's physical properties.
Caption: Logical workflow for determining the physical properties of a chemical.
References
- 1. innospk.com [innospk.com]
- 2. This compound | 628-09-1 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound 98 628-09-1 [sigmaaldrich.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. embibe.com [embibe.com]
Navigating the Solubility Landscape of 3-Chloropropyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-chloropropyl acetate in various organic solvents. Due to a notable absence of precise quantitative solubility data in publicly accessible scientific literature and chemical databases, this document focuses on providing robust qualitative solubility information and detailed experimental protocols to empower researchers to determine specific solubility parameters as required for their applications.
Qualitative Solubility Profile
This compound (CAS No. 628-09-1), an important intermediate in organic synthesis, exhibits a varied solubility profile. It is generally characterized as a colorless, oily liquid.[1][2] Based on available safety data sheets and chemical repository information, the solubility of this compound can be summarized as follows:
-
Partially Soluble in:
-
Slightly Soluble in:
-
Sparingly Soluble in:
Data Presentation: A Framework for Quantitative Analysis
Although no pre-existing quantitative data was found, the following table structure is provided as a best-practice template for researchers to populate with their own experimentally determined solubility data. This standardized format will facilitate easy comparison and interpretation of results.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Notes |
| e.g., Acetone | e.g., 25 | ||||
| e.g., Ethanol | e.g., 25 | ||||
| e.g., Toluene | e.g., 25 | ||||
| e.g., Dichloromethane | e.g., 25 | ||||
| e.g., Ethyl Acetate | e.g., 25 |
Experimental Protocols for Solubility Determination
To obtain the critical quantitative data for this compound, the following established experimental methodologies are recommended.
Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight flask.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A thermostatically controlled shaker bath is ideal for this purpose.
-
Phase Separation: Cease agitation and allow the solution to stand, permitting the undissolved this compound to settle.
-
Sampling: Carefully extract a sample from the clear supernatant liquid, ensuring no undissolved material is transferred. The use of a syringe with a filter (e.g., a 0.45 µm PTFE filter) is recommended.
-
Analysis: Determine the concentration of this compound in the sample using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: From the determined concentration and the volume of the sample, calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
Gravimetric Method
This method is straightforward and relies on the accurate measurement of mass to determine solubility.
Methodology:
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (Steps 1-3).
-
Aliquot Collection: Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry container (e.g., an evaporating dish or beaker).
-
Solvent Evaporation: Carefully evaporate the solvent from the aliquot under controlled conditions. This can be achieved using a rotary evaporator, a gentle stream of inert gas, or by placing the container in a fume hood at ambient temperature. Avoid excessive heating that could lead to the degradation or volatilization of the this compound.
-
Drying: Once the solvent appears to be fully evaporated, dry the container with the residue to a constant weight in a desiccator or a vacuum oven at a mild temperature.
-
Weighing: Accurately weigh the container with the dried this compound residue.
-
Calculation: The difference between the final weight and the initial weight of the container gives the mass of the dissolved this compound. The solubility can then be calculated based on the initial volume of the aliquot.
Spectroscopic Method
For solvents in which this compound exhibits a distinct absorbance in the UV-Vis spectrum, a spectroscopic method can be employed.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the shake-flask method (Steps 1-3).
-
Sampling and Dilution: Take a precise aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.
-
Solubility Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Mandatory Visualization
Caption: A generalized workflow for the experimental determination of solubility.
Conclusion
While a definitive, quantitative dataset for the solubility of this compound in a wide array of organic solvents is not currently available in the surveyed literature, this guide provides a solid foundation for researchers. The qualitative data presented offers initial guidance for solvent selection. More importantly, the detailed experimental protocols for the shake-flask, gravimetric, and spectroscopic methods equip scientists with the necessary tools to generate precise and reliable quantitative solubility data tailored to their specific research and development needs. The generation and publication of such data would be of significant value to the scientific community.
References
An In-depth Technical Guide to the Reaction Mechanism of 3-Chloropropyl Acetate Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropropyl acetate is a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dyestuff industries.[1] Its utility as a building block in organic synthesis stems from its bifunctional nature, possessing both an ester and a chloroalkane group.[1] This guide provides a comprehensive overview of the primary reaction mechanisms for the formation of this compound, detailed experimental protocols, and a summary of relevant quantitative data to support research and development activities.
Primary Synthesis Route: Fischer-Speier Esterification
The most common and high-yielding method for synthesizing this compound is the Fischer-Speier esterification of 3-chloro-1-propanol with acetic acid, catalyzed by an acid such as p-toluenesulfonic acid.[2] This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3]
Reaction Mechanism
The Fischer esterification proceeds through a series of proton transfer, nucleophilic attack, and dehydration steps:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid (acetic acid) is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (3-chloro-1-propanol) attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate.
-
Dehydration: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product, this compound, and regenerates the acid catalyst.
References
An In-depth Technical Guide to the Thermal Decomposition Properties of 3-Chloropropyl Acetate
Introduction
3-Chloropropyl acetate is a bifunctional organic molecule utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and processing, particularly in drug development where thermal processes are common. This technical guide provides a comprehensive overview of the anticipated thermal decomposition properties of this compound, including potential decomposition pathways, hazardous products, and the experimental protocols for their determination.
Predicted Thermal Decomposition Data
The following tables summarize the expected thermal decomposition characteristics of this compound based on data from analogous compounds. These values are estimations and should be confirmed through empirical testing.
Table 1: Predicted Thermal Analysis Data for this compound
| Parameter | Predicted Value Range | Analytical Technique |
| Onset Decomposition Temperature (Tonset) | 150 - 250 °C | Thermogravimetric Analysis (TGA) |
| Peak Decomposition Temperature (Tpeak) | 200 - 300 °C | Differential Thermogravimetric (DTG) |
| Mass Loss (%) | > 95% | Thermogravimetric Analysis (TGA) |
| Enthalpy of Decomposition (ΔHd) | -100 to -300 J/g | Differential Scanning Calorimetry (DSC) |
Table 2: Potential Thermal Decomposition Products of this compound
| Product Name | Chemical Formula | Method of Identification |
| Acetic Acid | CH₃COOH | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |
| 3-Chloropropene (Allyl Chloride) | C₃H₅Cl | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |
| Hydrogen Chloride | HCl | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) / Evolved Gas Analysis (EGA) |
| Carbon Monoxide | CO | Evolved Gas Analysis (EGA) |
| Carbon Dioxide | CO₂ | Evolved Gas Analysis (EGA) |
| Various Hydrocarbons | CₓHᵧ | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |
Experimental Protocols
Detailed methodologies for the key experiments to determine the thermal decomposition properties of this compound are provided below.
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature range of this compound by measuring its mass loss as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into a clean, inert sample pan (e.g., alumina or platinum).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to approximately 500 °C at a constant heating rate (e.g., 10 °C/min).
-
Record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset decomposition temperature (Tonset) and the percentage of mass loss. The peak decomposition temperature can be determined from the first derivative of the TGA curve (DTG).
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine the enthalpy of decomposition.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Methodology:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed sample pan (to prevent evaporation before decomposition).
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample from ambient temperature to a temperature beyond its decomposition range at a constant heating rate (e.g., 10 °C/min).
-
Record the differential heat flow between the sample and the reference pan as a function of temperature.
-
Analyze the resulting DSC thermogram to identify exothermic or endothermic events and to calculate the enthalpy of decomposition (ΔHd) by integrating the area under the decomposition peak.
-
3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
-
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.
-
Methodology:
-
Place a small amount (typically in the microgram range) of this compound into a pyrolysis tube.
-
Rapidly heat the sample to a specific decomposition temperature (e.g., 300 °C, determined from TGA results) in the pyrolyzer.
-
The resulting decomposition products are immediately transferred to the GC injection port by a carrier gas (e.g., helium).
-
The volatile products are separated based on their boiling points and polarity in the GC column.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.
-
Compare the obtained mass spectra with a library of known compounds to identify the decomposition products.
-
Visualizations
Predicted Thermal Decomposition Pathways of this compound
The thermal decomposition of this compound is expected to proceed through several pathways, primarily influenced by the lability of the ester group and the carbon-chlorine bond.
Hydrolysis Rate and Stability of 3-Chloropropyl Acetate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, a comprehensive literature search has revealed a notable absence of specific published data on the hydrolysis kinetics of 3-Chloropropyl acetate in aqueous solutions. Consequently, this guide provides a framework based on established principles of ester hydrolysis and outlines the experimental methodologies required to determine these parameters. The quantitative data presented is illustrative and intended to reflect expected trends rather than empirical values.
Introduction
This compound is a halogenated ester of interest in various synthetic applications. Understanding its stability in aqueous media is critical for its use in biological systems, environmental fate assessment, and as an intermediate in pharmaceutical manufacturing. This document outlines the theoretical basis for its hydrolysis, expected stability profile, and detailed protocols for its experimental determination.
Theoretical Hydrolysis Pathways
The hydrolysis of this compound in aqueous solutions is expected to proceed via two primary mechanisms, analogous to other alkyl acetates: acid-catalyzed and base-catalyzed hydrolysis.[1][2][3]
2.1 Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of 3-chloro-1-propanol yield acetic acid. This reaction is reversible.[4]
2.2 Base-Catalyzed Hydrolysis (Saponification)
In basic solutions, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution.[5] This forms a tetrahedral intermediate, which then collapses to expel the 3-chloropropoxide leaving group, forming acetic acid. The acetic acid is then deprotonated by the base to form the acetate salt, and 3-chloro-1-propanol is liberated. This reaction is effectively irreversible because the final deprotonation step drives the equilibrium forward.[5]
A secondary reaction that may occur, particularly under basic conditions, is the intramolecular cyclization of the this compound to form γ-butyrolactone and a chloride ion, or potentially the cyclization of the hydrolysis product, 3-chloro-1-propanol, to form oxetane under strongly basic conditions.
The proposed hydrolysis pathways are visualized in the diagram below.
Expected Stability and Influencing Factors
The rate of hydrolysis of this compound is anticipated to be significantly influenced by pH and temperature.
-
pH: The hydrolysis rate is expected to be slowest in the neutral to slightly acidic pH range (pH 4-6) and increase at both highly acidic and, more dramatically, at basic pH values.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
The following table summarizes the expected qualitative effects on the hydrolysis rate constant (k) and half-life (t½).
| Parameter | Condition | Expected Effect on Rate Constant (k) | Expected Effect on Half-life (t½) |
| pH | pH < 4 | Increase | Decrease |
| pH 4 - 6 | Minimal (Slowest Rate) | Maximum (Most Stable) | |
| pH > 6 | Significant Increase | Significant Decrease | |
| Temperature | Increase | Increase | Decrease |
| Decrease | Decrease | Increase |
This table presents expected trends for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocol for Hydrolysis Rate Determination
The following is a generalized protocol for determining the hydrolysis rate of this compound in aqueous solutions.
4.1 Materials and Reagents
-
This compound (high purity)
-
Deionized water (18.2 MΩ·cm)
-
Buffer solutions (e.g., phosphate, borate, citrate) covering a range of pH values
-
Hydrochloric acid and Sodium hydroxide for pH adjustment
-
Acetonitrile or Methanol (HPLC grade)
-
Internal standard (e.g., a structurally similar and stable compound)
-
Quenching solution (e.g., acidic solution to stop base-catalyzed hydrolysis)
4.2 Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
C18 reverse-phase HPLC column
-
Constant temperature water bath or incubator
-
Calibrated pH meter
-
Volumetric flasks, pipettes, and autosampler vials
4.3 Experimental Procedure
-
Preparation of Solutions:
-
Prepare a series of aqueous buffer solutions at desired pH values (e.g., 2, 4, 7, 9, 11).
-
Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., acetonitrile) to ensure solubility.
-
Prepare a stock solution of the internal standard.
-
-
Kinetic Run:
-
Place sealed reaction vessels containing the buffered solutions into a constant temperature bath and allow them to equilibrate.
-
Initiate the reaction by spiking a small, known volume of the this compound stock solution into each buffered solution to achieve the desired initial concentration.
-
At predetermined time intervals, withdraw an aliquot from each reaction vessel.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution and the internal standard.
-
-
Sample Analysis:
-
Analyze the quenched samples by a validated HPLC method to determine the concentration of this compound remaining.
-
The mobile phase composition and detection wavelength should be optimized for the separation and quantification of this compound and the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH and temperature condition.
-
If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line will be equal to -k (the pseudo-first-order rate constant).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
A diagram of the experimental workflow is provided below.
Conclusion
While specific hydrolysis data for this compound is not currently available in the public domain, its stability in aqueous solutions can be predicted based on the well-understood behavior of similar esters. The compound is expected to be most stable in a neutral to slightly acidic environment and will degrade more rapidly under strongly acidic or, particularly, basic conditions. The provided experimental protocol offers a robust methodology for researchers to determine the precise hydrolysis kinetics and stability profile of this compound, which is essential for its effective and safe application in drug development and other scientific fields.
References
Methodological & Application
Application Notes and Protocols for 3-Chloropropyl Acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropropyl acetate (CAS No. 628-09-1) is a versatile bifunctional molecule widely employed in organic synthesis as a key intermediate.[1][2][3] Its structure, incorporating both a reactive alkyl chloride and an ester functional group, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic applications, with a focus on its role in the preparation of pharmaceutical and agrochemical compounds.
Physicochemical Properties and Specifications
This compound is a colorless liquid with a molecular formula of C₅H₉ClO₂ and a molecular weight of 136.58 g/mol .[4] For synthetic applications, it is crucial to use high-purity material.
| Property | Value | Reference(s) |
| CAS Number | 628-09-1 | [1][4] |
| Molecular Formula | C₅H₉ClO₂ | [4] |
| Molecular Weight | 136.58 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 80-81 °C at 30 mmHg | [3] |
| Density | 1.111 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.429 | [3] |
| Purity (Assay) | ≥99.0% | [1] |
| Moisture Content | ≤0.2% | [1] |
Applications in Organic Synthesis
This compound serves as a valuable building block for the introduction of a three-carbon chain with a terminal hydroxyl group (after hydrolysis of the acetate) or for the formation of heterocyclic systems. Its primary applications lie in N-alkylation, O-alkylation, and intramolecular cyclization reactions.
N-Alkylation Reactions in Pharmaceutical Synthesis
This compound and its analogues are key reagents in the synthesis of various active pharmaceutical ingredients (APIs), particularly those containing a piperazine moiety. A prominent example is the synthesis of the antidepressant drug Trazodone, where a 3-chloropropyl group is attached to a piperazine derivative.
Application Example: Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, a Key Intermediate for Trazodone
While many reported syntheses of the Trazodone intermediate utilize 1-bromo-3-chloropropane, this compound can be employed in a similar capacity, often involving an in-situ hydrolysis or subsequent modification of the acetate group. The following protocol is adapted from established procedures for the synthesis of this key intermediate.
Experimental Protocol:
Materials:
-
1-(3-Chlorophenyl)piperazine hydrochloride
-
This compound (or 1-bromo-3-chloropropane as a close analog)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 1-(3-chlorophenyl)piperazine hydrochloride (2.15 mol) and 1-bromo-3-chloropropane (2.15 mol) in a mixture of water (435 mL) and acetone (535 mL).[5]
-
Cool the mixture to 0-10 °C in an ice bath.
-
Slowly add a 50% aqueous solution of sodium hydroxide (5.33 mol) dropwise, maintaining the temperature below 10 °C.[5]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 16 hours.[5]
-
Separate the upper organic layer and concentrate it under reduced pressure to obtain a residual oil.[5]
-
Dissolve the oil in acetone, filter, and concentrate the filtrate again under reduced pressure.
-
Dissolve the resulting oily residue in boiling dilute hydrochloric acid.[5]
-
Cool the acidic solution to induce crystallization of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. Collect the solid by filtration, wash with cold water, and air dry. A yield of approximately 66% can be expected.[5]
-
To obtain the free base, treat the hydrochloride salt with a 10% aqueous sodium hydroxide solution and extract with diethyl ether. Dry the ether extract over magnesium sulfate and concentrate to yield the final product as an oil.[5]
Quantitative Data for Trazodone Intermediate Synthesis (using 1-bromo-3-chloropropane):
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-(3-Chlorophenyl)piperazine HCl | 1-Bromo-3-chloropropane | NaOH | Water/Acetone | 0-10 then RT | 16 | 65 | [6] |
| 1-(3-Chlorophenyl)piperazine HCl | 1-Bromo-3-chloropropane | K₂CO₃, TBAB | Acetonitrile/DMF | Microwave | 0.01 | 88 | [7] |
Note: TBAB (Tetrabutylammonium bromide) is a phase transfer catalyst.
Logical Workflow for the Synthesis of Trazodone Intermediate
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 628-09-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. prepchem.com [prepchem.com]
- 6. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 7. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Versatility of 3-Chloropropyl Acetate in the Synthesis of Novel Agrochemical Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 3-Chloropropyl acetate as a versatile building block in the synthesis of potential agrochemical compounds. While its broad application in the synthesis of pesticides and herbicides is acknowledged, this document focuses on a specific, detailed synthetic pathway to a novel pyridinyloxy-N-phenyl-benzamide derivative, a class of compounds with recognized potential in agrochemical research. The protocols provided are based on established chemical transformations and serve as a guide for the synthesis of new active ingredients.
Introduction to this compound in Agrochemical Synthesis
This compound (CAS No. 628-09-1) is a valuable bifunctional molecule widely utilized as an intermediate in organic synthesis, particularly in the pharmaceutical, dyestuff, and agrochemical industries.[1] Its structure, featuring both a chloro and an acetate group, allows for sequential or selective reactions, making it a versatile synthon for introducing a three-carbon propyl linker into a target molecule. In the context of agrochemical synthesis, this linker can be crucial for optimizing the spatial arrangement of pharmacophores, thereby enhancing the biological activity and selectivity of the final product.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 628-09-1 |
| Molecular Formula | C₅H₉ClO₂ |
| Molecular Weight | 136.58 g/mol |
| Appearance | Colorless liquid |
| Density | 1.111 g/cm³ at 25 °C |
| Boiling Point | 176 °C (decomposes) |
| Flash Point | 79 °C |
| Solubility | Soluble in most organic solvents. |
Synthetic Application: Synthesis of a Novel Pyridinyloxy-N-phenyl-benzamide Herbicide Candidate
This section details a multi-step synthesis of a novel potential herbicide, N-(3-(pyridin-2-yloxy)propyl)-4-chlorobenzamide, starting from this compound. This synthetic route highlights the utility of this compound in introducing a flexible ether-linked sidechain, a common motif in modern agrochemicals.
Experimental Protocols
This protocol describes the synthesis of the key ether intermediate via a Williamson ether synthesis, followed by hydrolysis of the acetate group.
Materials:
-
2-Hydroxypyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
This compound
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere, add a solution of 2-hydroxypyridine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add this compound (1.1 eq.) dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
To the crude product, add a solution of NaOH (2.0 eq.) in water and stir at room temperature for 4 hours to hydrolyze the acetate group.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Typical Reaction Parameters for Intermediate 1 Synthesis
| Parameter | Value |
| Reactant Ratio | 2-OH-Pyridine:NaH:3-CPA = 1:1.2:1.1 |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours (ether synthesis) |
| Hydrolysis Time | 4 hours |
| Typical Yield | 70-80% |
This protocol details the conversion of the alcohol intermediate to the corresponding primary amine via a Mitsunobu reaction followed by deprotection.
Materials:
-
3-(pyridin-2-yloxy)propan-1-ol
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of 3-(pyridin-2-yloxy)propan-1-ol (1.0 eq.), phthalimide (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add DIAD (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the phthalimide-protected intermediate.
-
Dissolve the protected amine in ethanol and add hydrazine monohydrate (5.0 eq.).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the desired amine.
Table 3: Typical Reaction Parameters for Intermediate 2 Synthesis
| Parameter | Value |
| Reactant Ratio | Alcohol:Phthalimide:PPh₃:DIAD = 1:1.5:1.5:1.5 |
| Solvent | Anhydrous THF (Mitsunobu), Ethanol (Deprotection) |
| Temperature | 0 °C to RT (Mitsunobu), Reflux (Deprotection) |
| Reaction Time | 12-16 hours (Mitsunobu), 4 hours (Deprotection) |
| Typical Yield | 60-70% over two steps |
The final step involves the coupling of the amine intermediate with an acid chloride to form the target benzamide.
Materials:
-
3-(pyridin-2-yloxy)propan-1-amine
-
4-Chlorobenzoyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(pyridin-2-yloxy)propan-1-amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add a solution of 4-chlorobenzoyl chloride (1.1 eq.) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 4: Typical Reaction Parameters for Final Product Synthesis
| Parameter | Value |
| Reactant Ratio | Amine:Acid Chloride:TEA = 1:1.1:1.5 |
| Solvent | Anhydrous DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Conclusion
This compound serves as an effective and versatile C3 building block in the synthesis of complex molecules with potential agrochemical applications. The provided protocols for the synthesis of a novel pyridinyloxy-N-phenyl-benzamide derivative illustrate a practical application of this intermediate, highlighting its utility in constructing key structural motifs found in modern herbicides and pesticides. Researchers can adapt these methodologies to create diverse libraries of new compounds for agrochemical screening and development.
References
Application Notes and Protocols for 3-Chloropropyl Acetate as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-chloropropyl acetate as a versatile alkylating agent in organic synthesis. Detailed protocols for N-alkylation, O-alkylation, and C-alkylation are presented, supported by quantitative data to facilitate experimental design and optimization. Safety precautions for handling this reagent are also outlined.
Introduction
This compound is a valuable bifunctional molecule, possessing both an alkyl chloride for nucleophilic substitution and an ester moiety. This dual functionality makes it a useful building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] The primary application of this compound is as an intermediate where the chloropropyl group is used to introduce a three-carbon chain onto a nucleophilic substrate. The acetate group can be retained in the final product or subsequently hydrolyzed to the corresponding alcohol, providing further synthetic versatility.
Physicochemical Properties and Safety Information
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 628-09-1 |
| Molecular Formula | C₅H₉ClO₂ |
| Molecular Weight | 136.58 g/mol |
| Appearance | Colorless transparent liquid[1] |
| Boiling Point | 166-170 °C (at atmospheric pressure); 80-81 °C (at 30 mmHg) |
| Density | 1.111 g/mL at 25 °C |
| Refractive Index | 1.429 (at 20 °C) |
| Flash Point | 68 °C (154.4 °F) - closed cup |
Safety Precautions:
This compound is irritating to the eyes, respiratory system, and skin.[2] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Avoid breathing vapors or mist. Store in a tightly closed container in a cool, dry, and well-ventilated area.
General Alkylation Workflow
The use of this compound as an alkylating agent typically follows a standard nucleophilic substitution pathway. The general workflow involves the deprotonation of a suitable nucleophile (if necessary) followed by reaction with this compound.
Caption: General workflow for alkylation using this compound.
Application: N-Alkylation of Heterocycles
This compound is an effective reagent for the N-alkylation of various nitrogen-containing heterocycles, such as phthalimide and imidazoles. This reaction is a key step in the synthesis of many pharmaceutical intermediates.
N-Alkylation of Phthalimide
The N-alkylation of phthalimide with this compound is a variation of the Gabriel synthesis, which is a classic method for preparing primary amines. The resulting N-(3-acetoxypropyl)phthalimide can be subsequently deprotected to yield 3-aminopropanol.
Experimental Protocol:
-
To a stirred suspension of potassium phthalimide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add this compound (1.1 equivalents).
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water with stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford N-(3-acetoxypropyl)phthalimide.
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phthalimide | K₂CO₃ | DMF | 90 | 5 | ~85 |
| Phthalimide | KOH | DMF | 80 | 6 | ~80 |
Note: Data is compiled from analogous alkylation reactions of phthalimide and may require optimization for this compound.
Application: O-Alkylation of Phenols
The Williamson ether synthesis can be employed to prepare aryl propyl ethers using this compound. The reaction proceeds by deprotonating a phenol with a suitable base to form a more nucleophilic phenoxide, which then displaces the chloride from the alkylating agent.
O-Alkylation of 4-Methoxyphenol
Experimental Protocol:
-
To a solution of 4-methoxyphenol (1.0 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Add this compound (1.2 equivalents) to the suspension.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield 3-(4-methoxyphenoxy)propyl acetate.
| Phenol Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenol | K₂CO₃ | Acetone | Reflux | 16 | ~90 |
| Phenol | Cs₂CO₃ | DMF | RT | 8 | ~95 |
| 4-Nitrophenol | K₂CO₃ | DMF | 60 | 4 | ~88 |
Note: Data is based on typical O-alkylation procedures and may require optimization for specific substrates.
Application: C-Alkylation of Active Methylene Compounds
Active methylene compounds, such as β-ketoesters and malonic esters, can be effectively C-alkylated with this compound. The reaction involves the formation of a stabilized enolate, which acts as the nucleophile.
C-Alkylation of Ethyl Acetoacetate
Experimental Protocol:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.0 equivalent) to anhydrous ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature, with stirring, to form the sodium enolate.
-
Add this compound (1.1 equivalents) to the enolate solution.
-
Heat the reaction mixture to reflux for 6-8 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by vacuum distillation to obtain ethyl 2-(3-acetoxypropyl)acetoacetate.[3]
| Active Methylene Cmpd | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl Acetoacetate | NaOEt | Ethanol | Reflux | 7 | ~75 |
| Diethyl Malonate | NaOEt | Ethanol | Reflux | 8 | ~70 |
| Ethyl Benzoylacetate | K₂CO₃/PTC | Toluene | 80 | 5 | ~80 |
Note: Yields are estimates based on similar alkylation reactions and may vary.[3][4][5]
Reaction Mechanism Visualization
The following diagram illustrates the general S(_N)2 mechanism for the alkylation of a nucleophile with this compound.
Caption: S(_N)2 mechanism for the alkylation reaction.
Conclusion
This compound is a highly effective and versatile alkylating agent for the introduction of a 3-acetoxypropyl or, after hydrolysis, a 3-hydroxypropyl moiety onto a range of nucleophiles. The protocols provided herein serve as a valuable starting point for the development of synthetic routes towards complex molecules in pharmaceutical and chemical research. Appropriate safety measures must be strictly adhered to when handling this compound.
References
Application Notes and Protocols for the Quantification of 3-Chloropropyl Acetate in a Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropropyl acetate is a key intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1] Accurate quantification of this analyte within a reaction mixture is crucial for reaction monitoring, yield optimization, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), a widely used and robust technique for volatile and semi-volatile compounds. An alternative High-Performance Liquid Chromatography (HPLC) method is also presented.
Analytical Techniques
Gas Chromatography (GC) is the preferred method for analyzing thermally stable and volatile compounds like this compound.[2] When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range. For less volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) provides a suitable alternative.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines the procedure for the quantification of this compound using a standard GC-FID system.
Experimental Protocol: GC-FID
a) Sample Preparation:
The goal of sample preparation is to create a clean, homogenous sample in a suitable solvent that is compatible with the GC system.[3][4][5][6]
-
Homogenization: Ensure the reaction mixture is homogeneous by thorough mixing.
-
Dilution: Accurately dilute a known volume or weight of the reaction mixture with a suitable solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetonitrile) to bring the concentration of this compound within the calibrated linear range of the instrument. A dilution factor of 100 is a good starting point.
-
Internal Standard: For improved accuracy and precision, add an internal standard (e.g., n-Dodecane or another non-interfering, stable compound) at a known concentration to both the sample and calibration standards.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could block the injector or column.
b) GC-FID Operating Conditions:
The following conditions are a robust starting point and may require optimization based on the specific instrumentation and reaction matrix.
| Parameter | Condition |
| Column | TRACE™ TR-V1, 30m x 0.32mm x 1.8 µm or equivalent |
| Injector Temperature | 250 °C |
| Injector Mode | Split |
| Split Ratio | 20:1 to 50:1 |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.5 mL/min (constant flow) |
| Oven Temperature Program | Initial: 60 °C, hold for 2 minRamp: 15 °C/min to 220 °CHold: 5 min at 220 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
| Injection Volume | 1 µL |
c) Calibration:
-
Prepare a series of calibration standards of this compound in the same diluent used for the samples. The concentration range should bracket the expected concentration of the diluted samples.
-
Add the internal standard at the same concentration to each calibration standard.
-
Inject each standard and generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
d) Data Analysis:
-
Inject the prepared sample.
-
Identify the peaks for this compound and the internal standard based on their retention times.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard in the sample chromatogram.
-
Determine the concentration of this compound in the diluted sample using the calibration curve.
-
Calculate the concentration in the original reaction mixture by applying the dilution factor.
Quantitative Data Summary (GC-FID)
| Parameter | Typical Value |
| Linear Range | 0.1 µg/mL to 100 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL |
| Precision (RSD) | < 5% |
| Accuracy (Recovery) | 95-105% |
Note: These values are illustrative and should be determined for each specific method and instrument.
Experimental Workflow Diagrams
Caption: GC-FID Sample Preparation and Analysis Workflow.
High-Performance Liquid Chromatography (HPLC) with UV Detection
For reaction mixtures where GC is not suitable, HPLC with UV detection can be employed. As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 205-215 nm) is necessary.
Experimental Protocol: HPLC-UV
a) Sample Preparation:
-
Homogenization: Ensure the reaction mixture is well-mixed.
-
Dilution: Accurately dilute a known amount of the reaction mixture with the mobile phase to bring the analyte concentration into the linear range.
-
Filtration: Pass the diluted sample through a 0.45 µm syringe filter.
b) HPLC-UV Operating Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Wavelength | 210 nm |
| Injection Volume | 10 µL |
c) Calibration and Data Analysis:
Follow a similar procedure for calibration and data analysis as described for the GC-FID method, using an external standard calibration curve (peak area vs. concentration).
Quantitative Data Summary (HPLC-UV)
| Parameter | Typical Value |
| Linear Range | 1 µg/mL to 200 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~1 µg/mL |
| Precision (RSD) | < 5% |
| Accuracy (Recovery) | 95-105% |
Note: These values are illustrative and should be determined for each specific method and instrument.
Caption: HPLC-UV Analysis Workflow.
Conclusion
The choice of analytical technique depends on the specific characteristics of the reaction mixture and the available instrumentation. For the quantification of this compound, GC-FID is generally the more sensitive and specific method. However, HPLC-UV provides a viable alternative. Both methods require careful sample preparation and validation to ensure accurate and reliable results. The protocols provided here serve as a comprehensive starting point for developing a robust analytical method for your specific application.
References
- 1. innospk.com [innospk.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 4. Sample Preparation Techniques | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 6. organomation.com [organomation.com]
Synthesis of Trimethylene Oxide from 3-Chloropropyl Acetate Using Strong Bases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of trimethylene oxide (oxetane) from 3-chloropropyl acetate through an intramolecular cyclization reaction facilitated by strong bases. The core of this transformation is an intramolecular Williamson ether synthesis, a fundamental reaction in organic chemistry for the formation of ethers. This process involves the initial saponification of the acetate ester followed by a subsequent intramolecular SN2 reaction to form the cyclic ether. This document outlines the reaction mechanism, provides a detailed experimental protocol, discusses potential side reactions, and presents a comparative analysis of reaction conditions to guide optimization for research and development purposes.
Introduction
Trimethylene oxide, also known as oxetane, is a valuable four-membered cyclic ether incorporated into various biologically active molecules and advanced materials. Its unique strained ring system imparts desirable physicochemical properties, making it a sought-after structural motif in medicinal chemistry and drug development. The synthesis of trimethylene oxide from readily available this compound using strong bases is a common and cost-effective method. This reaction proceeds via an intramolecular Williamson ether synthesis, a two-step process initiated by the base.
Reaction Mechanism
The reaction of this compound with a strong base to yield trimethylene oxide proceeds through two key steps:
-
Saponification: The strong base (e.g., hydroxide ion) attacks the electrophilic carbonyl carbon of the acetate group, leading to the hydrolysis of the ester and the formation of a 3-chloropropoxide intermediate and an acetate salt.
-
Intramolecular S
N2 Cyclization: The newly formed alkoxide, being a potent nucleophile, attacks the carbon atom bearing the chlorine atom in an intramolecular fashion. This nucleophilic substitution reaction results in the displacement of the chloride ion and the formation of the strained four-membered trimethylene oxide ring.
A competing side reaction is the Grob fragmentation, an elimination reaction that can occur under basic conditions, leading to the formation of undesired byproducts.
Signaling Pathway Diagram
Application Notes and Protocols for Esterification Using 3-Chloropropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropropyl acetate (CAS: 628-09-1) is a versatile bifunctional molecule widely utilized as an intermediate in organic synthesis.[1] Its structure incorporates both an ester functional group and a primary alkyl chloride, making it a valuable building block for introducing a 3-acetoxypropyl or a 3-chloropropyl moiety into target molecules. This document provides detailed experimental protocols for two primary esterification strategies employing this compound: acid-catalyzed transesterification and nucleophilic substitution with carboxylate salts. These methods are crucial in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1]
Application Note 1: Synthesis of Novel Esters via Acid-Catalyzed Transesterification
This protocol details the synthesis of new esters by reacting this compound with a carboxylic acid. This equilibrium-driven process, analogous to Fischer esterification, involves the exchange of the acetate group for a different carboxylate moiety under acidic catalysis.[2][3] To favor product formation, the reaction often requires removal of the acetic acid byproduct or the use of an excess of one reactant.[4]
Experimental Protocol
-
Apparatus Setup:
-
Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.[5] The flask should be equipped with a magnetic stir bar and placed in a heating mantle. This setup allows for the azeotropic removal of the acetic acid byproduct with a suitable solvent like toluene, driving the equilibrium toward the product.[5]
-
-
Reactant Charging:
-
To the round-bottom flask, add the selected carboxylic acid (1.0 eq.), this compound (1.5 eq.), and toluene (approx. 2 mL per mmol of carboxylic acid).
-
While stirring, cautiously add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq.) or concentrated sulfuric acid (H₂SO₄) (0.02 eq.).[5][6]
-
-
Reaction Execution:
-
Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of the acetic acid/toluene azeotrope in the Dean-Stark trap.
-
Continue refluxing for 4-12 hours, or until thin-layer chromatography (TLC) indicates the consumption of the limiting carboxylic acid.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by water, and finally a saturated sodium chloride (brine) solution.[7]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Final Purification:
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure ester.
-
Data Presentation: Transesterification Results
| Carboxylic Acid | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) (by GC) |
| Benzoic Acid | p-TsOH | 110 | 8 | 85 | >98 |
| Propanoic Acid | H₂SO₄ | 110 | 6 | 90 | >99 |
| Cyclohexanecarboxylic Acid | p-TsOH | 110 | 10 | 82 | >97 |
Workflow for Transesterification
Caption: General workflow for acid-catalyzed transesterification.
Application Note 2: Synthesis of Esters via Nucleophilic Substitution
This protocol leverages the alkyl chloride functionality of this compound. A carboxylate salt, acting as a nucleophile, displaces the chloride ion in an Sₙ2 reaction to form a new ester bond. This method is particularly effective for synthesizing esters when the corresponding alcohol is sensitive to strongly acidic conditions.
Experimental Protocol
-
Preparation of Carboxylate Salt:
-
Dissolve the desired carboxylic acid (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Add one equivalent of a base, such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe), and stir until the acid is fully neutralized to form the sodium carboxylate salt. The salt can be isolated or used in situ.
-
-
Apparatus Setup:
-
In a separate round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the prepared carboxylate salt (1.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.
-
-
Reaction Execution:
-
Add this compound (1.1 eq.) to the solution of the carboxylate salt.
-
Heat the reaction mixture to a temperature between 60-100°C.
-
Monitor the reaction's progress by TLC until the starting material is consumed (typically 3-10 hours).
-
-
Workup and Purification:
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash thoroughly with water to remove the solvent (e.g., DMF) and any remaining salts. Follow with a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Final Purification:
-
Purify the resulting crude product by vacuum distillation or silica gel column chromatography to obtain the final ester.
-
Data Presentation: Nucleophilic Substitution Results
| Carboxylate Salt | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) (by GC) |
| Sodium Benzoate | DMF | 80 | 6 | 92 | >99 |
| Sodium Propanoate | Acetone | 60 | 8 | 88 | >98 |
| Potassium Phenylacetate | DMF | 90 | 5 | 90 | >98 |
Mechanism for Nucleophilic Substitution
References
- 1. innospk.com [innospk.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. athabascau.ca [athabascau.ca]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. community.wvu.edu [community.wvu.edu]
Application Notes: 3-Chloropropyl Acetate as a Bifunctional Alkylating Reagent and Potential Protecting Group
Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and medicinal chemistry.
Introduction: In multistep organic synthesis, the temporary blocking of a reactive functional group is a common strategy to prevent unwanted side reactions. This process involves the introduction of a "protecting group," which must be stable to a specific set of reaction conditions and then be selectively removed later in the synthetic sequence.[1][2][3] An ideal protecting group should be easy to introduce and remove in high yields, readily available, and should not introduce complications such as new stereocenters.[1]
While 3-Chloropropyl acetate is primarily utilized as an organic synthesis intermediate and a building block in the production of pharmaceuticals and agrochemicals, its bifunctional nature allows for its consideration in protection strategies.[4][5] It contains a reactive chloropropyl group for alkylation and an acetate ester. This note explores its synthesis and its potential application for the protection of hydroxyl groups, functioning as a precursor to a more complex protecting group strategy.
Reagent Profile: this compound
This compound (CAS 628-09-1) is a colorless, transparent liquid with properties that make it a useful intermediate in various synthetic applications.[4][6] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₉ClO₂ | [4][7] |
| Molecular Weight | 136.58 g/mol | [4][6][7] |
| Appearance | Colorless transparent liquid/oil | [4][5] |
| Density | 1.111 g/mL at 25 °C | [4][5][6] |
| Boiling Point | 80-81 °C at 30 mmHg | [5][6] |
| Flash Point | 68 °C (154.4 °F) - closed cup | [4][6] |
| Refractive Index | n20/D 1.429 | [5][6] |
| Solubility | Partly soluble in water; Soluble in Chloroform, DMSO (Slightly), Methanol (Slightly) | [4][5] |
Principle of Application
The use of this compound as a protecting group for hydroxyl-containing compounds (e.g., phenols, alcohols) involves a two-stage concept:
-
Protection Step (Alkylation): The hydroxyl group, typically as an alkoxide or phenoxide under basic conditions, attacks the primary carbon bearing the chlorine atom in an Sₙ2 reaction. This forms a 3-acetoxypropyl ether, effectively protecting the original hydroxyl group.
-
Deprotection Step (Hydrolysis): The protection is removed in a subsequent step. This involves the hydrolysis of the acetate ester to reveal a terminal hydroxyl group. The resulting 3-hydroxypropyl ether can then be cleaved if necessary, or the new hydroxyl group can be used in further synthetic transformations.
Caption: Overall protection and deprotection scheme.
Experimental Protocols
Protocol 1: Synthesis of this compound Reagent
This protocol is adapted from a procedure in Organic Syntheses, which details the esterification of trimethylene chlorohydrin.[8]
Reaction: Trimethylene chlorohydrin + Acetic Acid → this compound + Water
Materials and Equipment:
-
1 L round-bottomed flask
-
Vigreux column (30 cm) and condenser
-
Automatic separator
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Reagents:
| Reagent | Moles | Mass/Volume | Notes |
| Trimethylene chlorohydrin | 2.0 | 189 g (167 mL) | Starting material |
| Glacial Acetic Acid | 3.0 | 180 g (172 mL) | Reagent and solvent |
| Benzene | - | 300 mL | Azeotropic solvent |
| p-Toluenesulfonic acid monohydrate | - | 2 g | Acid catalyst |
| 10% Sodium Carbonate Solution | - | 2 x 500 mL | For washing |
| Saturated Sodium Chloride Solution | - | 100 mL | For washing |
Procedure:
-
Combine trimethylene chlorohydrin, glacial acetic acid, benzene, and p-toluenesulfonic acid in the round-bottomed flask.[8]
-
Attach the Vigreux column, condenser, and automatic separator.
-
Heat the mixture to reflux. Water will be removed azeotropically with benzene and collected in the separator. The reaction is complete when no more water separates (approx. 7–9 hours).[8]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash successively with two 500 mL portions of 10% sodium carbonate solution, one 500 mL portion of water, and one 100 mL portion of saturated sodium chloride solution.[8]
-
Remove the benzene solvent by rotary evaporation.
-
Purify the crude product by distillation at atmospheric pressure, collecting the fraction boiling at 166–170 °C.[8]
Expected Yield: 257–260 g (93–95%).[8]
Caption: Experimental workflow for reagent synthesis.
Protocol 2: Protection of a Phenol (General Procedure)
This protocol describes a general method for the protection of a phenolic hydroxyl group using this compound.
Reaction: Ar-OH + Cl-(CH₂)₃-OAc --(Base)--> Ar-O-(CH₂)₃-OAc + Base·HCl
Materials:
-
Round-bottomed flask with magnetic stirrer
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Reagents:
| Reagent | Moles (Equivalents) | Notes |
| Phenolic Substrate (Ar-OH) | 1.0 | Starting material |
| This compound | 1.1 - 1.5 | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Base |
| Acetone or DMF | - | Solvent |
Procedure:
-
To a solution of the phenolic substrate in acetone or DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the protected phenol.
Protocol 3: Deprotection via Ester Hydrolysis
This protocol outlines the removal of the acetate group to reveal a terminal alcohol, which can be a final step or an intermediate one.
Reaction: Ar-O-(CH₂)₃-OAc --(Base/H₂O)--> Ar-O-(CH₂)₃-OH
Materials:
-
Round-bottomed flask with magnetic stirrer
Reagents:
| Reagent | Moles (Equivalents) | Notes |
| Protected Substrate | 1.0 | Starting material |
| Sodium Hydroxide (NaOH) | 2.0 - 4.0 | Base for hydrolysis |
| Methanol/Water or THF/Water | - | Solvent system |
Procedure:
-
Dissolve the protected substrate in a suitable solvent mixture (e.g., Methanol/Water 4:1).
-
Add a solution of sodium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The hydrolysis is typically complete within a few hours.
-
Once complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is incompatible with strong oxidizing agents.[4] Safety protocols recommend wearing protective gloves and eye protection to prevent skin or eye irritation. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[4] The compound is classified as a combustible liquid.[6]
Conclusion
This compound serves as a valuable bifunctional intermediate in organic synthesis. While not a conventional protecting group, it can be employed in a multi-step strategy to mask a hydroxyl group as a 3-acetoxypropyl ether. The protection step is a standard alkylation, and the deprotection is a simple ester hydrolysis. This approach offers an alternative for syntheses where the resulting terminal hydroxyl group on the protecting moiety can be used for further functionalization before final cleavage of the ether linkage is required. Careful consideration of its reactivity and proper handling are essential for its successful application.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protection and Deprotection [cem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. innospk.com [innospk.com]
- 5. This compound CAS#: 628-09-1 [m.chemicalbook.com]
- 6. This compound 98 628-09-1 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. orgsyn.org [orgsyn.org]
Application Note and Protocol for GC-MS Analysis of 3-Chloropropyl Acetate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of 3-Chloropropyl acetate and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This method is particularly relevant for the detection and quantification of these compounds as potential genotoxic impurities in active pharmaceutical ingredients (APIs) and other chemical matrices.
Introduction
This compound and its related compounds are alkylating agents that can be present as impurities in pharmaceutical manufacturing processes. Due to their potential for genotoxicity, it is crucial to have a sensitive and reliable analytical method to monitor their presence at trace levels.[1][2][3][4] This GC-MS protocol provides a framework for the identification and quantification of these analytes.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Two common approaches are Liquid-Liquid Extraction (LLE) and Headspace analysis.
2.1.1. Liquid-Liquid Extraction (LLE)
This method is suitable for liquid samples such as reaction mixtures or solutions of the drug substance.
-
Sample Preparation : Dissolve a known amount of the sample (e.g., 100 mg) in a suitable solvent (e.g., 10 mL of a solvent in which the analyte is soluble but the matrix has limited solubility, such as water or a buffer solution).
-
Internal Standard : Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties and a different retention time) to the sample solution.
-
Extraction : Extract the aqueous sample solution with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) by vigorous shaking in a separatory funnel. Repeat the extraction twice.
-
Drying : Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentration : Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis : Transfer the concentrated extract to a GC vial for analysis.
2.1.2. Headspace Gas Chromatography (HS-GC)
This technique is ideal for the analysis of volatile impurities in solid or liquid samples and minimizes matrix effects.[5]
-
Sample Preparation : Accurately weigh a specific amount of the sample (e.g., 50 mg) into a headspace vial.
-
Diluent : Add a high-boiling point solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)) to dissolve or suspend the sample.
-
Internal Standard : Add the internal standard to the vial.
-
Incubation : Seal the vial and incubate it in the headspace autosampler at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow the volatile analytes to partition into the headspace.
-
Injection : Automatically inject a portion of the headspace gas into the GC-MS system.
GC-MS Parameters
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and derivatives being analyzed.
Table 1: Recommended GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-1701, 30 m x 0.25 mm ID x 1 µm film thickness or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 30:1) or Splitless, depending on required sensitivity |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Full Scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative analysis should be performed in SIM mode for higher sensitivity and selectivity. The following table provides an example of characteristic ions that can be used for the analysis of this compound and a related derivative.
Table 2: Quantitative Data for this compound and a Derivative
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | To be determined experimentally | 77 | 43, 99 |
| Chloroacetic acid, 3-chloropropyl ester | To be determined experimentally | 77 | 49, 113 |
Note: The mass spectral data for Chloroacetic acid, 3-chloropropyl ester is based on the NIST WebBook.[6][7] The retention times will be dependent on the specific chromatographic conditions used.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a logical relationship for method development.
Caption: Experimental workflow for GC-MS analysis.
Caption: Key considerations for method development.
References
- 1. Development and Validation of a Sensitive GC-MS/MS Method for the Determination of Five Potential Genotoxic Impurities in Abiraterone Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Chloroacetic acid, 3-chloropropyl ester [webbook.nist.gov]
- 7. Chloroacetic acid, 3-chloropropyl ester [webbook.nist.gov]
High-performance liquid chromatography (HPLC) methods for 3-Chloropropyl acetate
An increasing focus on the safety of pharmaceutical products has led to stringent control over potential genotoxic impurities (PGIs). 3-Chloropropyl acetate, a reactive intermediate used in the synthesis of various active pharmaceutical ingredients (APIs), is classified as a potential genotoxic impurity due to its alkylating nature.[1][2] Its detection and quantification at trace levels are crucial to ensure the safety and quality of drug substances. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose. However, this compound lacks a strong ultraviolet (UV) chromophore, making its direct detection by conventional HPLC-UV challenging at the required low levels.[3]
This application note details a robust and sensitive HPLC method for the determination of this compound, incorporating a pre-column derivatization step to enable highly sensitive UV detection. The described protocol is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and quality control.
Principle and Methodology
To overcome the challenge of poor UV absorbance, this method employs a pre-column derivatization strategy. The alkyl chloride moiety of this compound is reacted with a nucleophilic reagent that contains a strong chromophore. This reaction results in a derivative that can be easily detected by a standard HPLC-UV detector with high sensitivity.[4][5]
This application note will focus on a method utilizing 4-nitrothiophenol as the derivatizing agent. The thiolate anion is a potent nucleophile that readily displaces the chloride from this compound in a nucleophilic substitution reaction. The resulting thioether derivative contains the highly chromophoric p-nitrophenyl group, allowing for sensitive detection at a wavelength where interference from the sample matrix is minimized.
Experimental Protocols
Method 1: HPLC-UV with Pre-column Derivatization
This method is suitable for the quantification of this compound in drug substances and intermediates.
1. Reagents and Materials
-
This compound standard (≥99.0% purity)
-
4-Nitrothiophenol (derivatizing agent)
-
Potassium carbonate (catalyst)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Drug substance/sample containing this compound
2. Equipment
-
HPLC system with a UV/Vis detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Heating block or water bath
-
Vortex mixer
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Derivatizing Reagent Solution (10 mg/mL): Accurately weigh about 100 mg of 4-nitrothiophenol into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Catalyst Solution (50 mg/mL): Accurately weigh about 500 mg of potassium carbonate into a 10 mL volumetric flask. Dissolve and dilute to volume with water.
-
Sample Solution: Accurately weigh a suitable amount of the drug substance (e.g., 100 mg) into a 10 mL volumetric flask. Add the diluent, sonicate to dissolve, and then dilute to volume with the diluent.
4. Derivatization Protocol
-
To 1.0 mL of each standard working solution and the sample solution in separate vials, add 100 µL of the derivatizing reagent solution and 100 µL of the catalyst solution.
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials at 60°C for 30 minutes in a heating block or water bath.
-
Cool the vials to room temperature.
-
Filter the solutions through a 0.45 µm syringe filter into HPLC vials prior to injection.
5. HPLC Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25-26 min: 70-30% B, 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 340 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
6. Data Presentation
The following table summarizes typical performance characteristics of the method. These values should be verified by the user.
| Parameter | Typical Value |
| Retention Time (Derivative) | Approximately 15 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Visualizations
Caption: Experimental workflow for the HPLC-UV analysis of this compound with pre-column derivatization.
Conclusion
The described HPLC method with pre-column derivatization provides a sensitive and reliable approach for the quantification of this compound in pharmaceutical samples. The use of 4-nitrothiophenol as a derivatizing agent allows for the formation of a strongly UV-absorbing derivative, enabling detection at the low levels required for the control of genotoxic impurities. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory. Method validation should be performed according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure its suitability for the intended purpose.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. journalajacr.com [journalajacr.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloropropyl Acetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 3-Chloropropyl acetate. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure a high-purity final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: What are the typical impurities found in crude this compound?
A1: Common impurities depend on the synthetic route but often include unreacted starting materials such as trimethylene chlorohydrin and glacial acetic acid, as well as acidic catalysts like p-toluenesulfonic acid.[1] Solvents used in the reaction, for instance, benzene, may also be present.
Q2: My purified product has a low pH or is acidic. What is the cause and how can I fix it?
A2: An acidic product is likely due to residual acetic acid or the acid catalyst used during synthesis.[1] To resolve this, ensure thorough washing with a sodium carbonate solution. The protocol involves washing with a 10% sodium carbonate solution, followed by water, to neutralize and remove acidic components.[1] If the product is already distilled, a re-wash followed by drying and re-distillation might be necessary.
Q3: The yield of my purified product is lower than expected. What are the potential reasons?
A3: Low yield can result from several factors:
-
Incomplete Reaction: Ensure the initial esterification reaction has gone to completion. The reaction time is typically 7-9 hours.[1]
-
Losses During Washing: Aggressive or incomplete extractions can lead to product loss in the aqueous layers. To minimize this, you can back-extract the aqueous washes with a small amount of the organic solvent (e.g., benzene) and add it to the main organic phase.[1]
-
Inefficient Distillation: A poorly insulated distillation column or incorrect temperature and pressure control can lead to a poor separation of the product from impurities or solvent.
Q4: The final product is discolored. What could be the cause and what is the solution?
A4: A colorless appearance is an indicator of purity.[2] Discoloration may suggest thermal decomposition or the presence of non-volatile impurities. Ensure the distillation temperature does not significantly exceed the boiling point of the product. If the product is discolored, re-distillation under controlled conditions may resolve the issue.
Q5: Can I use a different solvent for extraction instead of benzene?
A5: While the documented procedure uses benzene, other water-immiscible organic solvents like ethyl acetate or diethyl ether could be used.[1][3] Ethyl acetate is a common choice for extractions.[3][4] However, be aware that different solvents may have different efficiencies and may form emulsions. It is crucial to ensure the chosen solvent is thoroughly removed before distillation.
Data Presentation
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Purity Assay | ≥99.0% | [2][5] |
| Moisture Content | ≤0.2% | [2][5] |
| Boiling Point | 166–170 °C (at atmospheric pressure) | [1] |
| 80-81 °C (at 30 mmHg) | [6][7][8] | |
| Density | 1.111 g/mL at 25 °C | [2][6][7] |
| Refractive Index (n20/D) | 1.429 | [1][2][7][9] |
Experimental Protocols
Below are detailed methodologies for the purification of crude this compound, adapted from established procedures.[1]
Protocol 1: Washing and Extraction
This procedure is designed to remove acidic impurities and water-soluble components from the crude product.
-
Transfer Crude Mixture: Transfer the cooled, crude reaction mixture into a separatory funnel of appropriate size.
-
Sodium Carbonate Wash: Add a 10% aqueous solution of sodium carbonate (NaHCO3), approximately equal to half the volume of the organic layer. Stopper the funnel, invert, and vent frequently to release any pressure buildup from CO2 evolution. Shake thoroughly.
-
Separate Layers: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with a fresh portion of 10% sodium carbonate solution.
-
Water Wash: Wash the organic layer with one portion of deionized water, with a volume similar to the previous washes. Separate and discard the aqueous layer.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to help remove residual water from the organic layer.
-
Back-Extraction (Optional): To maximize yield, the combined aqueous washes can be extracted with a small volume of the organic solvent (e.g., benzene), which is then added back to the main organic phase.[1]
-
Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).[3] Swirl the flask until the drying agent no longer clumps together.
-
Filtration: Filter the dried organic solution to remove the drying agent. The resulting solution contains the crude ester, ready for solvent removal and distillation.
Protocol 2: Fractional Distillation
This protocol is for the final purification of the washed and dried this compound.
-
Solvent Removal: Remove the low-boiling extraction solvent (e.g., benzene) using a rotary evaporator.
-
Assemble Distillation Apparatus: Set up a fractional distillation apparatus. A 30-cm Vigreux column is recommended for efficient separation.[1] Ensure all joints are properly sealed.
-
Distillation: Heat the flask containing the crude ester. Collect the fraction that distills at the correct boiling point and pressure. The fraction boiling at 166–170 °C at atmospheric pressure should be collected.[1]
-
Product Collection: Collect the purified, colorless product in a clean, dry receiving flask.
-
Storage: Store the purified this compound in a tightly sealed container in a cool, well-ventilated place.[6]
Process Visualization
The following diagram illustrates the general workflow for the purification of crude this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. innospk.com [innospk.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 5. nbinno.com [nbinno.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound 98 628-09-1 [sigmaaldrich.com]
- 8. This compound | 628-09-1 [chemicalbook.com]
- 9. This compound CAS#: 628-09-1 [m.chemicalbook.com]
Identifying and minimizing side products in 3-Chloropropyl acetate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Chloropropyl acetate. Our aim is to help you identify and minimize the formation of unwanted side products in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The primary side products arise from competing intramolecular and intermolecular reactions. The most common side products are trimethylene oxide (oxetane), 3-hydroxypropyl acetate, and allyl acetate. Trimethylene oxide is formed via an intramolecular Williamson ether synthesis, which is favored by strong bases. 3-hydroxypropyl acetate is a result of hydrolysis of the chloride, and allyl acetate can be formed through elimination reactions.
Q2: How does the choice of base affect the formation of side products?
A2: The strength and steric bulk of the base are critical. Strong, non-nucleophilic bases can promote the intramolecular cyclization to form trimethylene oxide. Weaker bases or using the amine reactant itself as the base can favor the desired nucleophilic substitution.
Q3: Can the solvent choice influence the reaction outcome?
A3: Yes, solvent polarity plays a significant role. Polar aprotic solvents can accelerate the desired bimolecular nucleophilic substitution (SN2) reaction. However, highly polar protic solvents may solvate the amine nucleophile, reducing its reactivity, and can also participate in solvolysis side reactions.
Q4: At what temperature should I run my reaction to minimize side products?
A4: Generally, lower temperatures favor the desired substitution reaction over elimination and decomposition pathways. However, the optimal temperature will depend on the specific nucleophile and reaction kinetics. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired N-substituted product | 1. Competing intramolecular cyclization: The reaction conditions may be favoring the formation of trimethylene oxide. 2. Hydrolysis of this compound: Presence of water in the reaction mixture. 3. Low reactivity of the nucleophile: The chosen amine may not be nucleophilic enough under the reaction conditions. | 1. Use a weaker base or a larger excess of the amine nucleophile. Consider running the reaction at a lower temperature. 2. Ensure all reactants and the solvent are anhydrous. 3. Increase the reaction temperature moderately or consider using a more polar aprotic solvent to enhance the reaction rate. |
| Presence of a significant amount of trimethylene oxide (oxetane) in the product mixture | Use of a strong base: Strong bases like sodium hydride or potassium tert-butoxide strongly promote the intramolecular cyclization. | Switch to a milder base such as potassium carbonate or use the reacting amine itself as the base. Running the reaction at a lower temperature can also disfavor the cyclization. |
| Formation of 3-hydroxypropyl acetate | Hydrolysis: Water present in the reactants or solvent is reacting with the this compound. | Use anhydrous solvents and reagents. If the reaction is sensitive to moisture, perform it under an inert atmosphere (e.g., nitrogen or argon). |
| Detection of allyl acetate | Elimination reaction: The reaction conditions (e.g., high temperature, sterically hindered base) are favoring the E2 elimination pathway. | Lower the reaction temperature. Use a less sterically hindered base. |
Data Presentation: Impact of Reaction Conditions on Product Distribution (Hypothetical Data)
The following table provides a hypothetical representation of how reaction conditions can influence the product distribution in the reaction of this compound with a primary amine. This data is illustrative and intended to guide optimization efforts.
| Entry | Temperature (°C) | Base | Solvent | Desired Product Yield (%) | Trimethylene Oxide Yield (%) | Hydrolysis Product Yield (%) |
| 1 | 25 | K₂CO₃ | Acetonitrile | 85 | 5 | <1 |
| 2 | 80 | K₂CO₃ | Acetonitrile | 70 | 20 | 5 |
| 3 | 25 | NaH | THF | 10 | 85 | <1 |
| 4 | 25 | K₂CO₃ | Ethanol | 60 | 10 | 25 |
Experimental Protocols
Key Experiment: Synthesis of N-(3-Acetoxypropyl)benzylamine
This protocol details a representative procedure for the reaction of this compound with a primary amine, using benzylamine as an example.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of benzylamine (2.2 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Add this compound (1.0 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 50°C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(3-Acetoxypropyl)benzylamine.
Visualizations
Caption: Reaction pathways in this compound amination.
Caption: Troubleshooting workflow for this compound reactions.
Optimizing reaction yield for 3-Chloropropyl acetate synthesis
Technical Support Center: 3-Chloropropyl Acetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most widely cited high-yield method is the Fischer esterification of 3-chloro-1-propanol (also known as trimethylene chlorohydrin) with glacial acetic acid.[1] This reaction typically uses an acid catalyst, such as p-toluenesulfonic acid, and an azeotropic distillation setup to remove water and drive the reaction to completion, often achieving yields of 93-95%.[1]
Q2: What are the key reagents and their roles in this synthesis?
A2: The key reagents are:
-
3-Chloro-1-propanol: The alcohol substrate providing the chloropropyl group.
-
Glacial Acetic Acid: The acylating agent that provides the acetate group. It is often used in excess to act as a solvent and shift the equilibrium towards the product.[1]
-
p-Toluenesulfonic acid (p-TsOH): A strong acid catalyst used to protonate the carbonyl group of acetic acid, making it more susceptible to nucleophilic attack by the alcohol.[1]
-
Benzene or Toluene: Used as an entraining agent to form an azeotrope with water.[1] This allows for the continuous removal of water via a Dean-Stark trap or a similar automatic separator, which is crucial for achieving a high yield.
Q3: What are the typical physical properties of this compound?
A3: this compound is a colorless, transparent liquid.[2] Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 628-09-1[3] |
| Molecular Formula | C5H9ClO2[2][3] |
| Molecular Weight | 136.58 g/mol [3] |
| Density | ~1.111 g/mL at 25 °C[2] |
| Boiling Point | 166-170 °C (atm)[1], 80-81 °C at 30 mmHg[4] |
| Refractive Index (n20/D) | ~1.429[1] |
| Flash Point | 68 °C (154 °F)[4] |
| Solubility | Partly soluble in water; soluble in ether, ethanol, acetone.[4][5] |
Q4: What are the main industrial applications of this compound?
A4: It serves primarily as a versatile intermediate in organic synthesis.[2] It is a key building block in the manufacturing of pharmaceuticals, agrochemicals (like pesticides and herbicides), and dyestuffs.[2] It can also be used to synthesize trimethylene oxide (oxetane) by reacting it with a strong base.[2][6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Problem 1: Low Reaction Yield
| Possible Cause | Suggested Solution |
| Incomplete water removal. | The esterification is an equilibrium reaction. Ensure your azeotropic distillation setup (e.g., Dean-Stark trap) is functioning correctly to efficiently remove the water byproduct. Check for leaks in the system. The reaction is complete when no more water separates.[1] |
| Insufficient catalyst. | Ensure the correct catalytic amount of p-toluenesulfonic acid (or another suitable acid catalyst) is used. If the reaction stalls, a small additional charge of catalyst might be considered, though this can complicate workup. |
| Inadequate reaction time or temperature. | The reaction typically requires 7-9 hours of reflux.[1] Monitor the reaction progress using TLC or GC. Ensure the reflux rate is sufficient to maintain the azeotrope's boiling point at the top of the column (e.g., ~69°C for a benzene-water azeotrope).[1] |
| Poor quality of starting materials. | Use anhydrous reagents where possible, especially the 3-chloro-1-propanol and acetic acid, to minimize initial water content. Ensure the purity of your starting materials. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Residual acetic acid. | During the workup, wash the organic layer thoroughly with a base solution, such as 10% sodium carbonate, until effervescence ceases.[1] Follow this with a water wash and a brine wash to remove residual base and salts.[1][7] |
| Unreacted 3-chloro-1-propanol. | The boiling point of 3-chloro-1-propanol (~165 °C) is very close to the product (~166-170 °C). Efficient fractional distillation is critical. Use a Vigreux column or a packed column and distill slowly to ensure good separation.[1] |
| Side product formation (e.g., oxetane). | This can occur if the reaction mixture becomes basic during workup before all the acetic acid is neutralized, or if exposed to strong bases at high temperatures.[2][6] Ensure the workup is performed at a cool temperature and that washes are done promptly. |
Problem 3: Difficulty with Purification
| Possible Cause | Suggested Solution |
| Emulsion formation during workup. | Emulsions can form during the aqueous washes. To break them, add a saturated sodium chloride solution (brine) and allow the mixture to stand. Gentle swirling instead of vigorous shaking can also help prevent their formation. |
| Poor separation during distillation. | As mentioned, the boiling points of the starting material and product are close. Use a fractionating column of sufficient length (e.g., a 30-cm Vigreux column) and ensure it is well-insulated to maintain a proper temperature gradient.[1] Collect the fraction boiling in a narrow range (166-170 °C).[1] |
Below is a troubleshooting workflow to help diagnose and resolve low yield issues.
Experimental Protocol
This protocol is adapted from a standard, high-yield procedure for the synthesis of this compound.[1]
Materials and Equipment:
-
3-chloro-1-propanol (trimethylene chlorohydrin)
-
Glacial acetic acid
-
p-Toluenesulfonic acid monohydrate
-
Benzene (or Toluene)
-
10% Sodium carbonate solution
-
Saturated sodium chloride (brine) solution
-
1-L round-bottom flask
-
30-cm Vigreux column
-
Condenser
-
Automatic separator (e.g., Dean-Stark trap)
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 1-L round-bottom flask, combine 189 g (2 moles) of 3-chloro-1-propanol, 180 g (3 moles) of glacial acetic acid, 300 mL of benzene, and 2 g of p-toluenesulfonic acid monohydrate.[1]
-
Azeotropic Distillation: Fit the flask with a Vigreux column, condenser, and an automatic separator designed to return the lighter liquid (benzene) to the flask. Heat the mixture to reflux. The reaction will proceed for approximately 7-9 hours.[1]
-
Monitoring the Reaction: Monitor the removal of the aqueous layer in the separator. The reaction is complete when water is no longer being collected. The temperature at the top of the column will gradually rise from ~69 °C to ~80 °C.[1]
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Transfer the solution to a large separatory funnel and wash it twice with 500-mL portions of 10% sodium carbonate solution to neutralize the acidic catalyst and excess acetic acid.[1]
-
Workup - Washing: Wash the organic layer with one 500-mL portion of water, followed by one 100-mL portion of saturated sodium chloride solution to remove residual salts and water.[1]
-
Solvent Removal: Separate the organic layer and remove the benzene solvent using a rotary evaporator.
-
Purification - Distillation: Purify the resulting crude ester by fractional distillation at atmospheric pressure using a well-insulated Vigreux column. Collect the fraction that boils between 166–170 °C. The expected yield is 257–260 g (93–95%).[1]
The following diagram illustrates the general experimental workflow.
References
How to prevent hydrolysis of 3-Chloropropyl acetate during workup
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the hydrolysis of 3-Chloropropyl acetate during experimental workup.
Troubleshooting Guide
Issue: Low yield of this compound and presence of 3-chloropropanol and acetic acid in the crude product.
This is a common indication that hydrolysis has occurred during the workup procedure. The ester bond of this compound is susceptible to cleavage under both acidic and basic aqueous conditions, reverting to its parent alcohol (3-chloropropanol) and carboxylic acid (acetic acid).
Question-and-Answer Troubleshooting:
Q1: At what stages of the workup is hydrolysis most likely to occur?
A1: Hydrolysis is most probable during aqueous wash steps.[1] This includes:
-
Quenching the reaction: The initial addition of an aqueous solution to stop the reaction.
-
Acidic or basic washes: Using aqueous solutions of acids or bases to remove unreacted starting materials, catalysts, or byproducts. Basic washes, in particular, can significantly accelerate hydrolysis through a process called saponification, which is generally irreversible.[2][3]
Q2: How can I confirm that hydrolysis is the cause of my low yield?
A2: Besides the low yield, the presence of 3-chloropropanol and acetic acid in your crude product is a strong indicator. This can be confirmed by analytical techniques such as:
-
NMR Spectroscopy: Look for the characteristic peaks of 3-chloropropanol and acetic acid in the 1H or 13C NMR spectrum of your crude product.
-
Thin-Layer Chromatography (TLC): The appearance of more polar spots corresponding to the alcohol and carboxylic acid starting materials that are absent in a clean sample of the desired ester.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify the presence of the hydrolysis products.
Q3: What are the key factors that influence the rate of hydrolysis during workup?
A3: The primary factors are:
-
pH: Both acidic and basic conditions catalyze ester hydrolysis. Strong bases are particularly detrimental.
-
Temperature: Higher temperatures increase the rate of hydrolysis.
-
Contact Time: Prolonged exposure of the organic layer to the aqueous phase increases the extent of hydrolysis.[1]
-
Water Content: The presence of water is necessary for hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range to maintain during the aqueous workup of this compound?
Q2: Can I use a strong base to speed up the neutralization of acid?
A2: It is strongly advised against using strong bases like sodium hydroxide. While they neutralize acid quickly, they significantly increase the rate of ester hydrolysis (saponification), which is an irreversible reaction that will lead to product loss.[2][3]
Q3: How important is temperature control during the workup?
A3: Temperature control is critical. Performing all aqueous washes with ice-cold solutions will slow down the kinetics of the hydrolysis reaction.[1] It is recommended to cool the reaction mixture to room temperature or in an ice bath before beginning the aqueous workup.
Q4: What is the purpose of a brine wash, and is it necessary?
A4: A brine (saturated aqueous NaCl solution) wash is a crucial step.[1] It helps to remove dissolved water from the organic layer, thereby reducing the potential for hydrolysis in the subsequent steps.[4] It also decreases the solubility of the organic product in the remaining aqueous phase, which can improve the yield.[1]
Q5: How can I be sure all the water has been removed from my organic layer before solvent evaporation?
A5: After separating the organic layer, it should be dried over an anhydrous drying agent, such as anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[1][4] Add the drying agent until it no longer clumps together and flows freely, which indicates that all the water has been absorbed.[1] This step is vital to prevent hydrolysis upon storage or during subsequent heating for solvent removal.
Data Presentation
Table 1: Recommended Workup Conditions to Minimize Hydrolysis of this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C (Ice Bath) | Slows the rate of hydrolysis.[1] |
| Neutralizing Agent | Cold, saturated NaHCO3 or Na2CO3 solution | Weak bases that minimize base-catalyzed hydrolysis.[1] |
| Washing Solutions | Ice-cold deionized water and brine | Reduces the solubility of the ester in the aqueous phase and helps remove water.[1] |
| Contact Time | As short as possible | Minimizes the time the ester is in contact with the aqueous phase.[1] |
| Drying Agent | Anhydrous Na2SO4 or MgSO4 | Removes residual water from the organic layer to prevent further hydrolysis.[1][4] |
Experimental Protocols
Recommended Workup Protocol for Reactions Containing this compound:
This protocol is adapted from established procedures for ester workups and is designed to minimize hydrolysis.[5]
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. It is highly recommended to then cool the mixture further in an ice-water bath to 0-5 °C.
-
Quenching (if applicable): If the reaction needs to be quenched, slowly add ice-cold deionized water to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Neutralization: Wash the organic layer with a cold, saturated solution of sodium bicarbonate (NaHCO3). Add the bicarbonate solution slowly and vent the separatory funnel frequently to release any evolved CO2 gas. Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
Water Wash: Wash the organic layer with one portion of ice-cold deionized water to remove any remaining salts.
-
Brine Wash: Wash the organic layer with one portion of cold, saturated brine solution to remove the majority of the dissolved water.[1][4]
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Swirl the flask and let it stand for at least 15-20 minutes. The drying agent should be free-flowing and not clumped.
-
Filtration and Solvent Removal: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Be mindful of the product's boiling point to avoid losses during evaporation.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and preventing the hydrolysis of this compound during workup.
References
Troubleshooting guide for reactions involving 3-Chloropropyl acetate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloropropyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the main applications of this compound in research and development?
This compound is a versatile intermediate primarily used in organic synthesis. Its key applications are in the production of pharmaceuticals, agrochemicals, and dyestuffs, where it serves as a building block for more complex molecules.[1]
Q2: What are the key physical and chemical properties of this compound?
| Property | Value |
| CAS Number | 628-09-1[1][2] |
| Molecular Formula | C₅H₉ClO₂[1][2] |
| Molecular Weight | 136.58 g/mol [2] |
| Boiling Point | 80-81 °C at 30 mmHg[2] |
| Density | 1.111 g/mL at 25 °C[1][2] |
| Refractive Index | n20/D 1.429[1][2] |
| Purity (typical) | ≥99.0%[1] |
| Moisture Content (typical) | ≤0.2%[1] |
Q3: What are the recommended storage conditions for this compound?
To maintain its integrity, this compound should be stored in a cool, well-ventilated area.[1] It is a combustible liquid and should be handled with appropriate safety precautions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
Low yields can arise from various factors, from reagent quality to reaction conditions and work-up procedures. A systematic approach is crucial for identifying the root cause.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Impure Starting Materials | Ensure the purity of this compound and other reactants. Impurities can interfere with the reaction.[3] Consider purifying starting materials if their quality is uncertain. |
| Suboptimal Reaction Temperature | Temperature can significantly impact reaction rates and side reactions.[4] Monitor the reaction temperature closely. If the reaction is too slow, a moderate increase in temperature might be necessary. Conversely, if side products are forming, lowering the temperature may be beneficial. |
| Incorrect Reaction Time | The reaction may not have gone to completion, or the product might be degrading over time. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[4] |
| Presence of Moisture | This compound can be sensitive to moisture, which can lead to hydrolysis.[5] Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate Base | The choice and amount of base can be critical. A base that is too strong or used in excess can promote side reactions. Conversely, a base that is too weak may result in an incomplete reaction. Titrate the base carefully or choose a milder base if side reactions are observed. |
| Loss of Product During Work-up | The product may be lost during extraction or purification steps. Ensure complete extraction by using an appropriate solvent and performing multiple extractions. Be cautious during solvent removal (rotoevaporation), especially if the product is volatile.[6] |
Issue 2: Formation of Unexpected Byproducts
Q: I am observing significant byproducts in my reaction mixture. What are the common side reactions of this compound?
The formation of byproducts is a common challenge. Understanding the potential side reactions of this compound can help in devising strategies to minimize their formation.
Common Side Reactions and Byproducts
| Side Reaction | Description | Conditions Favoring this Reaction | Mitigation Strategies |
| Cyclization to Oxetane | In the presence of a strong base, this compound can undergo intramolecular cyclization to form oxetane.[7] | High temperatures and strong bases (e.g., potassium hydroxide).[7] | Use a milder base, lower reaction temperatures, and carefully control the stoichiometry of the base. |
| Hydrolysis | The ester functional group in this compound can be hydrolyzed to 3-chloropropanol and acetic acid. | Presence of water, especially under acidic or basic conditions.[5] | Use anhydrous reaction conditions and quench the reaction carefully to avoid prolonged exposure to aqueous acidic or basic solutions. |
| Over-alkylation (with amines) | When reacting with primary or secondary amines, the initially formed product can react further with this compound, leading to a mixture of mono-, di-, and even tri-alkylated products.[8][9] | Using a 1:1 molar ratio of amine to alkylating agent can lead to only 50% of the amine reacting as the other half forms an ammonium salt.[8] | Use a large excess of the amine to favor mono-alkylation.[8] |
| C-Alkylation vs. O-Alkylation (with phenols) | Phenolates are ambident nucleophiles and can undergo alkylation on either the oxygen (O-alkylation) or the carbon atom of the aromatic ring (C-alkylation).[10] | Protic solvents can favor C-alkylation by hydrogen bonding with the phenolate oxygen.[10] | Use a polar aprotic solvent like DMF to favor O-alkylation.[10] |
Issue 3: Difficulties in Product Purification
Q: I am struggling to purify my product from the reaction mixture. What are some common purification challenges?
Purification can be complicated by the presence of unreacted starting materials, byproducts, and reagents.
Purification Troubleshooting
| Problem | Suggested Solution |
| Separation from Unreacted this compound | If your product has a similar boiling point to this compound, distillation may be challenging. |
| Removal of Byproducts | Byproducts with similar physical properties to the desired product can be difficult to separate. |
| Product is Water Soluble | If your product has significant water solubility, it may be lost during aqueous work-up. |
Experimental Protocols
Protocol: N-Alkylation of Indole with this compound
This protocol is a representative example of an N-alkylation reaction using this compound and is adapted from established methods for indole alkylation.[11][12]
Materials:
-
Indole
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq).
-
Add anhydrous DMF to dissolve the indole (concentration typically 0.1 to 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases.
-
Slowly add this compound (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Troubleshooting Workflows
The following diagram illustrates a logical workflow for troubleshooting common issues in reactions involving this compound.
Caption: Troubleshooting Decision Tree for this compound Reactions.
References
- 1. EP1697320A1 - A synthetic methodology for the reductive alkylation at the c-3 position of indoles - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. escholarship.org [escholarship.org]
- 4. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory | CoLab [colab.ws]
- 5. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. repository.unar.ac.id [repository.unar.ac.id]
- 9. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stability of 3-Chloropropyl Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the storage stability of 3-Chloropropyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound (CAS No. 628-09-1) is a colorless liquid and a versatile organic synthesis intermediate used in the production of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its stability is crucial to ensure the purity of starting materials, which directly impacts the yield, impurity profile, and overall quality of the final products. Degradation can lead to the formation of impurities such as 3-chloropropanol and acetic acid, which may interfere with subsequent reactions or introduce contaminants into the final product.
Q2: What are the main factors that affect the stability of this compound during storage?
A2: The primary factors that can compromise the stability of this compound are:
-
Moisture: this compound is susceptible to hydrolysis in the presence of water, which breaks the ester bond to form 3-chloropropanol and acetic acid.
-
Temperature: Elevated temperatures can accelerate the rate of degradation, including hydrolysis and potential thermal decomposition.
-
pH: The presence of acidic or basic impurities can catalyze hydrolysis. Strong bases can also lead to the formation of trimethylene oxide.[2]
-
Light: Although less common for this type of compound, prolonged exposure to UV light can potentially initiate degradation reactions.
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases can cause vigorous reactions and degradation.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure its long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. The container should be tightly sealed to prevent moisture ingress. It is recommended to store it at room temperature in a dry environment.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound may be indicated by:
-
A change in the physical appearance of the liquid (e.g., discoloration).
-
The presence of a sharp, acidic odor due to the formation of acetic acid.
-
A decrease in the purity of the material as determined by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
An increase in the acidity of the sample, which can be measured by titration.
Q5: Can I use stabilizers to improve the storage stability of this compound?
A5: Yes, the addition of stabilizers can help to mitigate degradation. Potential stabilizers include:
-
Acid Scavengers: Since hydrolysis produces acetic acid and potentially hydrochloric acid (from further degradation), which can catalyze further degradation, acid scavengers can be beneficial. Epoxides and carbodiimides are effective acid scavengers that can neutralize these acidic byproducts.[2][3][4][5]
-
Antioxidants: While oxidation is not the primary degradation pathway, the use of antioxidants like hindered phenols may be considered if the compound is stored for very long periods or under conditions where oxidation could be a concern.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions & Solutions |
| Decreased purity of this compound over time. | 1. Hydrolysis due to moisture: The container may not be properly sealed, or the initial material had a high water content. 2. Thermal degradation: Storage at elevated temperatures. 3. Catalytic degradation: Presence of acidic or basic impurities. | 1. Control Moisture: Ensure the storage container is tightly sealed. Use of a desiccant in the secondary containment can be beneficial. Consider purchasing material with a low moisture specification (e.g., <0.2%).[1] 2. Control Temperature: Store in a temperature-controlled environment, avoiding exposure to heat sources. 3. Neutralize Impurities: If acidic or basic impurities are suspected, repurification by distillation may be necessary. For future storage, consider adding an acid scavenger. |
| Development of an acidic odor. | Hydrolysis: Formation of acetic acid due to reaction with water. | This is a clear indicator of degradation. The material should be re-analyzed for purity before use. To prevent this, strictly follow the recommended storage conditions, particularly with respect to moisture exclusion. |
| Inconsistent reaction yields when using stored this compound. | Degradation of the starting material: The actual concentration of this compound is lower than expected, and the presence of degradation products (3-chloropropanol, acetic acid) may interfere with the reaction. | Always re-analyze the purity of this compound that has been stored for an extended period before use. Adjust the stoichiometry of your reaction based on the determined purity. |
| Formation of unexpected byproducts in the reaction. | Reaction of degradation products: 3-chloropropanol or acetic acid may participate in side reactions. | Characterize the byproducts to confirm their origin. If they are derived from degradation products, repurify the this compound before use. |
Quantitative Data on Stability
Table 1: Analogous Hydrolysis Rate Data for Chloro-Substituted Acetates
| Compound | Condition | Rate Constant (k) | Half-life (t½) | Reference |
| Ethyl Chloroacetate | Neutral Hydrolysis (25°C) | ~3.5 x 10⁻⁶ s⁻¹ | ~2.3 days | Estimated from[3] |
| Ethyl Chloroacetate | Acid-Catalyzed Hydrolysis (pH 3, 25°C) | Varies with pH | - | [2] |
| Ethyl Chloroacetate | Base-Catalyzed Hydrolysis (pH 11, 25°C) | ~0.0345 M⁻¹s⁻¹ | Varies with [OH⁻] | [3] |
Note: The hydrolysis rate of this compound is expected to be in a similar range to that of ethyl chloroacetate under comparable conditions. The presence of the chloro group on the propyl chain may slightly influence the rate.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Objective: To generate degradation products of this compound under various stress conditions.
2. Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Vials, heating block, photostability chamber
3. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at regular intervals (e.g., 0, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 N NaOH.
-
Incubate at room temperature for 4 hours.
-
Withdraw samples at intervals (e.g., 0, 1, 2, 4 hours), neutralize with an equivalent amount of HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
Withdraw samples at intervals and dilute for analysis.
-
-
Thermal Degradation:
-
Place a neat sample of this compound in a vial in a heating block at 70°C for 48 hours.
-
Sample at intervals for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Sample both at intervals for analysis.
-
4. Analysis: Analyze all samples using a stability-indicating HPLC-UV or GC-MS method (see Protocol 2 and 3).
Protocol 2: Stability-Indicating HPLC-UV Method
1. Objective: To quantify the purity of this compound and detect its degradation products.
2. Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be:
-
0-5 min: 20% Acetonitrile
-
5-20 min: 20% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: 80% to 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare samples by diluting the test material in the mobile phase.
-
Inject the standard and samples and record the chromatograms.
-
Identify and quantify the main peak and any degradation products.
Protocol 3: GC-MS Method for Degradation Product Identification
1. Objective: To separate and identify the volatile degradation products of this compound.
2. Instrumentation and Conditions:
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Hold at 200°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
3. Procedure:
-
Prepare samples by diluting in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into the GC-MS.
-
Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards of 3-chloropropanol and acetic acid if available.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantum Yield for the Aqueous Photochemical Degradation of Chlorantraniliprole and Simulation of Its Environmental Fate in a Model California Rice Field - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of unreacted starting materials from 3-Chloropropyl acetate
Technical Support Center: Purification of 3-Chloropropyl Acetate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting materials from crude this compound. It is intended for researchers, scientists, and professionals in drug development who are performing this synthesis in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound and the likely unreacted starting materials?
A1: Two common laboratory syntheses for this compound can introduce different starting materials into your crude product.
-
Esterification of 3-chloro-1-propanol: This method involves reacting 3-chloro-1-propanol (trimethylene chlorohydrin) with acetic acid, often with an acid catalyst. The primary unreacted starting materials would be 3-chloro-1-propanol and acetic acid.
-
Substitution reaction of 1-bromo-3-chloropropane: This route uses the reaction of 1-bromo-3-chloropropane with a salt of acetic acid, such as potassium acetate.[1] In this case, the main unreacted starting material is likely 1-bromo-3-chloropropane.
Q2: How can I get a preliminary idea of the impurities in my crude this compound?
A2: A simple way to assess the presence of acidic impurities like acetic acid is to take a small sample of your crude product, dissolve it in a suitable solvent, and test its pH with litmus paper or a pH meter. For a more detailed analysis, techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify and quantify the impurities.
Q3: What is the purpose of washing the crude product with a sodium carbonate or sodium bicarbonate solution?
A3: Washing the organic layer containing the crude this compound with a basic solution like sodium carbonate or sodium bicarbonate is a crucial step to neutralize and remove acidic impurities.[1] This is particularly important for removing unreacted acetic acid and any acid catalyst used in the esterification reaction. The reaction of the base with the acid forms a salt that is soluble in the aqueous layer and can be easily separated.
Q4: My crude product appears cloudy or contains water. How should I dry it?
A4: The presence of water in the organic layer after washing is common. To remove residual water, a brine (saturated sodium chloride solution) wash is often performed first, which helps to draw water out of the organic layer.[2] Following the brine wash, the organic layer should be treated with an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent is then removed by filtration to yield a clear, dry solution of the product.
Q5: When is distillation a necessary purification step?
A5: Distillation is a powerful technique for separating liquids with different boiling points. If your crude this compound contains significant amounts of unreacted starting materials like 3-chloro-1-propanol or 1-bromo-3-chloropropane, fractional distillation is highly recommended.[1] As you can see from the data table below, the boiling points of these compounds are sufficiently different to allow for effective separation.
Data Presentation: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| This compound | C₅H₉ClO₂ | 136.58[3] | 163-165[4] | 1.111[3] | Partially soluble[5] |
| 3-Chloro-1-propanol | C₃H₇ClO | 94.54[6] | 161-163 | 1.130[6] | Miscible |
| Acetic Acid | CH₃COOH | 60.05 | 118-119[7] | 1.049[7] | Miscible[7] |
| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44[8] | 143-145[8] | 1.592[9] | Insoluble[8] |
| Potassium Acetate | CH₃COOK | 98.14[10] | Decomposes[11] | 1.57[12] | Highly soluble[10] |
Experimental Protocols
Protocol 1: General Work-up for Removal of Acidic Impurities and Water
This protocol is suitable for purifying crude this compound obtained from the esterification of 3-chloro-1-propanol with acetic acid.
-
Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel. If a solvent was used in the reaction, ensure it is immiscible with water (e.g., diethyl ether, ethyl acetate). If no solvent was used, add a suitable organic solvent to dissolve the product.
-
Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel gently and then allow the layers to separate. Drain and discard the lower aqueous layer.
-
Base Wash: Add a 10% solution of sodium carbonate (or a saturated solution of sodium bicarbonate) in water to the separatory funnel. Shake and vent as before. This step will neutralize and remove any remaining acetic acid. Be cautious as carbon dioxide gas may be evolved, leading to a pressure build-up. Repeat this wash until no more gas evolves upon addition of the basic solution.[1]
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This will help to remove the bulk of the dissolved water from the organic layer.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate and swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing.
-
Filtration: Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, dry this compound.
Protocol 2: Purification by Fractional Distillation
This protocol is recommended after the general work-up, especially if GC or NMR analysis indicates the presence of other volatile impurities like unreacted 3-chloro-1-propanol or 1-bromo-3-chloropropane.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Charge the Flask: Place the crude, dried this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Distillation: Begin heating the distillation flask gently.
-
Collect any low-boiling fractions (forerun) that distill over first. This may include residual solvent.
-
Carefully monitor the temperature at the head of the distillation column.
-
Collect the fraction that distills at the boiling point of this compound (approximately 163-165 °C at atmospheric pressure).[4] The boiling point will be lower under reduced pressure.[13]
-
-
Product Collection: Collect the pure this compound in a clean, dry receiving flask. Stop the distillation when the temperature begins to rise significantly above the boiling point of the product or when only a small amount of residue remains in the distillation flask.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationships between impurities and their removal methods.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. innospk.com [innospk.com]
- 6. trimethylene chlorohydrin [stenutz.eu]
- 7. Acetic acid - Wikipedia [en.wikipedia.org]
- 8. 1-Bromo-3-chloropropane | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-ブロモ-3-クロロプロパン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. SATHEE: Chemistry Potassium Acetate [sathee.iitk.ac.in]
- 11. byjus.com [byjus.com]
- 12. Potassium acetate - Wikipedia [en.wikipedia.org]
- 13. This compound | 628-09-1 [chemicalbook.com]
Addressing phase separation issues in biphasic reactions with 3-Chloropropyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation issues in biphasic reactions with 3-Chloropropyl acetate.
Troubleshooting Guide: Addressing Phase Separation Challenges
Phase separation is a critical step in biphasic reactions for product isolation and purification. Issues such as emulsion formation, incomplete separation, or cross-contamination of phases can significantly impact yield and purity. This guide provides a systematic approach to troubleshooting common phase separation problems.
Issue 1: Formation of a Stable Emulsion
An emulsion is a common challenge where two immiscible liquids form a stable mixture, hindering the separation of the organic and aqueous phases.
Initial Assessment:
-
Observation: Characterize the emulsion layer. Is it dense and creamy or light and cloudy? What is its volume relative to the organic and aqueous phases?
-
System Components: Review all components in the reaction mixture, including starting materials, reagents, products, and byproducts. Surfactant-like molecules can stabilize emulsions.
Troubleshooting Steps:
-
Mechanical & Physical Methods:
-
Time: Allow the mixture to stand undisturbed for a period (e.g., 1-2 hours) to see if gravity aids in separation.
-
Gentle Agitation: Gently swirl or stir the mixture with a glass rod. Avoid vigorous shaking, which can worsen the emulsion.
-
Filtration: Pass the entire mixture through a plug of glass wool or Celite in a filter funnel. This can help to break up the emulsion layer.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.
-
Temperature Variation: Gently heating the mixture can decrease viscosity and promote phase separation. Conversely, cooling or partially freezing the aqueous layer can also be effective.
-
-
Chemical Methods:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by "salting out" the organic components.[1]
-
pH Adjustment: If the reaction mixture contains acidic or basic components that could act as surfactants, adjusting the pH with a dilute acid or base can neutralize them and destabilize the emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall polarity and help to break the emulsion. For example, adding a small amount of ethanol or methanol can sometimes be effective.
-
Logical Workflow for Emulsion Breaking:
Issue 2: Poor Phase Separation or "Cloudy" Interface
This can occur when there is partial miscibility between the organic and aqueous phases, often influenced by the presence of this compound and other reaction components.
Troubleshooting Steps:
-
Increase Polarity Difference:
-
Salting Out: As with emulsions, adding brine will increase the polarity of the aqueous phase, driving the less polar organic components into the organic layer.
-
Solvent Choice: If possible, switch to a more non-polar or a more polar immiscible organic solvent to increase the separation efficiency.
-
-
Temperature Control:
-
Lowering the temperature can sometimes decrease the mutual solubility of the two phases, leading to a sharper interface.
-
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of this compound that influence its behavior in biphasic systems?
A1: The properties of this compound play a significant role in phase separation. Its partial solubility in water is a key factor that can lead to challenges in achieving a clean separation.
| Property | Value | Reference |
| Molecular Formula | C₅H₉ClO₂ | [2] |
| Molecular Weight | 136.58 g/mol | [3] |
| Density | 1.111 g/mL at 25 °C | [2][3][4] |
| Boiling Point | 80-81 °C at 30 mmHg | [2][3][4] |
| Flash Point | 154 °F (68 °C) | [3] |
| Water Solubility | Partly soluble | [1][4] |
Q2: In which common organic solvents is this compound soluble?
A2: The solubility of this compound varies across different organic solvents. This information is crucial for selecting an appropriate extraction solvent.
| Solvent | Solubility |
| Chloroform | Slightly Soluble |
| DMSO | Slightly Soluble |
| Methanol | Slightly Soluble |
| Hexanes | Sparingly Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Ether | Soluble |
Q3: How does the choice of organic solvent affect phase separation?
A3: The choice of the organic solvent is critical. A solvent with a significant density difference from water will facilitate easier separation. The polarity of the solvent will also influence the partitioning of this compound and any impurities. For instance, a more non-polar solvent might provide a cleaner separation from an aqueous phase.
Experimental Protocols
Protocol 1: General Procedure for Breaking an Emulsion with Brine
-
Transfer: Transfer the biphasic mixture containing the emulsion to a separatory funnel.
-
Addition of Brine: Prepare a saturated aqueous solution of sodium chloride (NaCl). Add a volume of the brine solution to the separatory funnel, typically 10-20% of the total volume of the mixture.
-
Mixing: Stopper the funnel and gently invert it several times to mix the brine with the aqueous phase. Avoid vigorous shaking. Vent the funnel frequently to release any pressure buildup.
-
Separation: Place the separatory funnel in a ring stand and allow the layers to separate. The increased ionic strength of the aqueous layer should help to break the emulsion.
-
Drain: Once a clear interface is observed, drain the lower aqueous layer.
Workflow for Brine Wash Protocol:
Protocol 2: Workup Procedure Adapted from a Similar Ester Synthesis
This protocol is adapted from a documented synthesis of a related ester and provides a practical example of a workup that can mitigate phase separation issues.
-
Cooling: After the reaction is complete, cool the reaction mixture to room temperature.
-
Initial Wash (Base): Transfer the mixture to a separatory funnel and wash with a 10% sodium carbonate solution to neutralize any acidic byproducts. This can also help in breaking emulsions formed by acidic impurities.
-
Water Wash: After separating the organic layer, wash it with deionized water to remove any remaining water-soluble impurities.
-
Brine Wash: Perform a final wash with a saturated sodium chloride solution to help remove residual water from the organic phase and improve separation.
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate). Filter off the drying agent and concentrate the organic phase under reduced pressure to isolate the product.
References
Technical Support Center: Catalyst Selection and Optimization for 3-Chloropropyl Acetate Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of 3-chloropropyl acetate. Here, you will find troubleshooting guidance for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to aid in catalyst selection and reaction optimization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has a very low yield or has not produced any this compound. What are the potential causes and solutions?
-
Answer: Low or no yield in the synthesis of this compound is a common issue that can stem from several factors. The primary cause is often the reversible nature of the Fischer esterification reaction. If the water produced as a byproduct is not effectively removed, it can hydrolyze the ester back to the starting materials, 3-chloro-1-propanol and acetic acid, thus reducing the yield.[1][2]
Troubleshooting Steps:
-
Water Removal: Ensure efficient removal of water as it is formed. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is a highly effective method.[1][2] Alternatively, adding a drying agent like molecular sieves to the reaction mixture can also be employed.[2]
-
Catalyst Activity: Verify that the acid catalyst is active. An old or hydrated catalyst will have reduced efficacy. Using a fresh, anhydrous catalyst is recommended. The concentration of the catalyst is also critical; ensure you are using an appropriate catalytic amount (typically 1-5 mol% for strong acid catalysts).[2]
-
Reaction Temperature: The reaction may be proceeding too slowly if the temperature is too low. Conversely, excessively high temperatures can lead to the decomposition of the product or starting materials.[1] Monitor the reaction temperature closely and ensure it is appropriate for the chosen catalyst and solvent system. For p-toluenesulfonic acid in benzene, refluxing at a temperature where the benzene-water azeotrope distills (around 69°C) is effective.
-
Reactant Purity: The purity of the starting materials, 3-chloro-1-propanol and acetic acid, is crucial. Impurities can interfere with the reaction.
-
Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting materials are still present, the reaction time may need to be extended.[3]
-
Issue 2: Formation of Impurities and Side Products
-
Question: I am observing significant impurity peaks in my product analysis. What are the likely side reactions and how can I minimize them?
-
Answer: The formation of byproducts is a common challenge. In the synthesis of this compound, a notable side reaction is the formation of trimethylene oxide, especially if basic conditions are inadvertently introduced during workup or if the reaction is carried out at very high temperatures.[4]
Troubleshooting Steps:
-
Control of pH: During the workup, it is crucial to neutralize the acid catalyst carefully. Using a weak base, such as a saturated sodium bicarbonate solution, is recommended.[1] Avoid strong bases that can promote the formation of trimethylene oxide.
-
Temperature Control: As mentioned, high temperatures can lead to decomposition and side reactions. Maintain the reaction at the optimal temperature for the chosen catalyst.
-
Purification: If impurities are present, effective purification is necessary. The work-up procedure should include washing the organic layer with a saturated sodium bicarbonate solution to remove unreacted acetic acid and the acid catalyst.[1] Subsequent washing with water or brine helps remove excess 3-chloro-1-propanol and any remaining salts.[1] Final purification can be achieved through vacuum distillation.
-
Issue 3: Catalyst Deactivation
-
Question: My reaction starts well but then slows down or stops before completion. Could my catalyst be deactivating?
-
Answer: Catalyst deactivation can occur, particularly with heterogeneous or enzymatic catalysts. For homogeneous catalysts like p-toluenesulfonic acid, deactivation is less common in this specific reaction unless impurities that neutralize the acid are present. With enzymatic catalysts like lipases, deactivation can be caused by factors such as high concentrations of substrates (especially short-chain acids like acetic acid), inappropriate temperatures, or the presence of certain organic solvents.[5]
Troubleshooting Steps:
-
For Homogeneous Acid Catalysts: Ensure all reactants and the solvent are free from basic impurities.
-
For Lipase Catalysts:
-
Substrate Concentration: Optimize the molar ratio of the substrates. A fed-batch approach, where one of the substrates is added gradually, can help to avoid high initial concentrations that may inhibit the enzyme.[5]
-
Temperature: Operate the reaction within the optimal temperature range for the specific lipase being used.[5]
-
Solvent Selection: Choose a solvent that is known to be compatible with the lipase. Some organic solvents can strip the essential water layer from the enzyme, leading to deactivation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which catalyst is best for the synthesis of this compound?
-
A1: The "best" catalyst depends on the specific requirements of the synthesis, such as scale, desired purity, and environmental considerations.
-
p-Toluenesulfonic acid (p-TsOH) is a commonly used, effective, and relatively inexpensive homogeneous catalyst that gives high yields.
-
Sulfuric acid is another strong acid catalyst that can be used, though it can sometimes lead to more charring and side products.
-
Solid acid catalysts (e.g., zeolites, acidic resins) offer the advantage of easier separation from the reaction mixture, simplifying the workup and allowing for potential catalyst recycling.
-
Lipases are biocatalysts that work under milder conditions and can offer high selectivity, which is advantageous for sensitive substrates. However, they can be more expensive and susceptible to deactivation.[5]
-
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a spot of the reaction mixture is compared with spots of the starting materials (3-chloro-1-propanol and acetic acid) and a pure sample of the product, if available. The disappearance of the starting material spots and the appearance of the product spot indicate the progression of the reaction. GC provides a more quantitative analysis of the composition of the reaction mixture over time.
-
-
Q3: Can the p-toluenesulfonic acid catalyst be recovered and reused?
-
A3: As a homogeneous catalyst, p-toluenesulfonic acid dissolves in the reaction mixture, making its recovery challenging in a typical lab setting.[6] While techniques exist for its removal from wastewater, direct recovery and reuse from the reaction mixture is not straightforward.[7][8][9] For easier catalyst recycling, a solid acid catalyst is a better choice.
-
-
Q4: What is the role of the solvent in this reaction?
-
A4: The solvent plays multiple roles. In the case of using a Dean-Stark apparatus, a solvent like toluene or benzene is chosen because it forms an azeotrope with water, facilitating its removal and driving the reaction to completion. The solvent also helps to dissolve the reactants and control the reaction temperature. The choice of solvent can significantly impact the reaction rate and yield.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Catalyst Type | Typical Reaction Temperature (°C) | Typical Reaction Time (hours) | Reported Yield (%) | Advantages | Disadvantages |
| p-Toluenesulfonic Acid | Homogeneous | 80-110 | 7-9 | 93-95[10] | High yield, relatively low cost | Difficult to separate and reuse |
| Sulfuric Acid | Homogeneous | 80-120 | 4-8 | ~80 | Low cost, readily available | Can cause charring, harsh conditions |
| Lipase (e.g., Novozym 435) | Biocatalyst | 40-60 | 4-24 | Variable, can be >90%[11] | Mild conditions, high selectivity | Higher cost, potential for deactivation |
| Solid Acid (e.g., Amberlyst 15) | Heterogeneous | 80-120 | 6-12 | Variable, often 70-90% | Easily separable, reusable | Can have lower activity than homogeneous catalysts |
Experimental Protocols
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid
This protocol is based on a well-established procedure for Fischer esterification.
Materials:
-
3-chloro-1-propanol
-
Glacial acetic acid
-
p-Toluenesulfonic acid monohydrate
-
Benzene or Toluene
-
10% Sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add 3-chloro-1-propanol (1.0 eq), glacial acetic acid (1.5 eq), p-toluenesulfonic acid monohydrate (0.02 eq), and benzene or toluene (to fill about half the flask).
-
Heat the mixture to reflux. The benzene/toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 7-9 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash successively with two portions of 10% sodium carbonate solution (be cautious of CO2 evolution), one portion of water, and one portion of saturated sodium chloride solution.[10]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to remove the benzene/toluene.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase
This protocol provides a general guideline for lipase-catalyzed esterification. Optimization of parameters is often necessary for specific lipases.
Materials:
-
3-chloro-1-propanol
-
Acetic acid
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., hexane or methyl tert-butyl ether)
-
Molecular sieves (optional, for water removal)
Equipment:
-
Shaking incubator or stirred reaction vessel
-
Temperature control system
-
Filtration setup
Procedure:
-
In a reaction vessel, combine 3-chloro-1-propanol (1.0 eq), acetic acid (1.0-1.5 eq), and the chosen anhydrous organic solvent.
-
Add the immobilized lipase (typically 5-10% by weight of the substrates).
-
If using, add activated molecular sieves to the mixture to remove the water produced.
-
Incubate the reaction at the optimal temperature for the lipase (e.g., 40-50°C) with constant agitation (e.g., 150-200 rpm) for 4-24 hours.
-
Monitor the reaction progress by GC.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with fresh solvent and dried for potential reuse.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum distillation.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers [mdpi.com]
- 4. innospk.com [innospk.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Removal of p-toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Removal of p-toluenesulfonic acid... preview & related info | Mendeley [mendeley.com]
- 9. Removal of p -toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04921J [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 3-Chloropropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-chloropropyl acetate and compares it with its structural analog, 4-chlorobutyl acetate. This analysis is crucial for the structural elucidation and purity assessment of these compounds, which are often used as intermediates in organic synthesis.
¹H NMR Spectral Data Comparison
The following table summarizes the experimental ¹H NMR data for this compound and 4-chlorobutyl acetate in deuterated chloroform (CDCl₃).
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| This compound | Ha | ~2.05 | Singlet | N/A | 3H |
| Hb | ~4.22 | Triplet | ~6.3 Hz | 2H | |
| Hc | ~2.15 | Quintet | ~6.1 Hz | 2H | |
| Hd | ~3.60 | Triplet | ~6.4 Hz | 2H | |
| 4-Chlorobutyl Acetate | Ha | ~2.04 | Singlet | N/A | 3H |
| Hb | ~4.10 | Triplet | ~6.5 Hz | 2H | |
| Hc | ~1.85 | Quintet | ~6.4 Hz | 4H | |
| Hd | ~3.56 | Triplet | ~6.6 Hz | 2H |
Interpretation of the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound exhibits four distinct signals, corresponding to the four unique proton environments in the molecule.
-
Ha (δ ~2.05 ppm, singlet): This signal corresponds to the three equivalent protons of the methyl group (CH₃) of the acetate moiety. It appears as a singlet because there are no adjacent protons to cause splitting.
-
Hb (δ ~4.22 ppm, triplet): This signal is assigned to the two protons of the methylene group (CH₂) directly attached to the oxygen atom of the ester. The electronegative oxygen atom deshields these protons, causing them to resonate downfield. The signal is split into a triplet by the two adjacent protons of Hc (n+1 = 2+1 = 3).
-
Hc (δ ~2.15 ppm, quintet): This signal represents the two protons of the central methylene group (CH₂). It is coupled to the two protons of Hb on one side and the two protons of Hd on the other, resulting in a quintet (n+1 = 4+1 = 5).
-
Hd (δ ~3.60 ppm, triplet): This downfield signal is attributed to the two protons of the methylene group (CH₂) bonded to the chlorine atom. The electronegativity of chlorine causes a significant downfield shift. The signal is split into a triplet by the adjacent Hc protons (n+1 = 2+1 = 3).
Structural Comparison with 4-Chlorobutyl Acetate
4-Chlorobutyl acetate presents a similar, yet distinguishable, ¹H NMR spectrum. The key difference lies in the integration and multiplicity of the central methylene protons. In 4-chlorobutyl acetate, there are two equivalent central methylene groups, resulting in a single signal (Hc) with an integration of 4H that appears as a quintet. This contrasts with the two distinct methylene signals (Hc and a downfield Hd) in this compound.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed methodology for acquiring a quantitative ¹H NMR spectrum.
1. Sample Preparation:
-
Accurately weigh 5-25 mg of the sample (e.g., this compound).[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]
-
To ensure accurate chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent.
-
Transfer the solution to a clean 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer.
-
If any solid particles are present, filter the solution into the NMR tube to prevent distortion of the magnetic field homogeneity.[2]
2. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample temperature to equilibrate for at least five minutes.[3]
-
Tune and shim the sample to optimize the magnetic field homogeneity, which is crucial for obtaining high-resolution spectra with sharp peaks.
-
Acquire the ¹H NMR spectrum using appropriate parameters. For quantitative analysis, a sufficient relaxation delay (d1) of at least five times the longest T1 relaxation time of the protons of interest should be used to ensure complete relaxation between pulses.[3] A 90-degree pulse angle is typically used to maximize signal intensity.[4]
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline, which is essential for accurate integration.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
Visualization of Proton Environments in this compound
The following diagram illustrates the logical relationships and splitting patterns of the protons in this compound.
Caption: Proton environments and splitting in this compound.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloropropyl Acetate and its Alternatives
For researchers, scientists, and professionals in drug development, the precise identification and quantification of compounds like 3-Chloropropyl Acetate are paramount. This guide provides a comprehensive comparison of the mass spectrometry fragmentation pattern of this compound with alternative analytical techniques, supported by experimental data and detailed protocols to aid in methodological selection and application.
Mass Spectrometry Fragmentation Pattern of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. Under electron ionization (EI), the molecule undergoes characteristic fragmentation, providing a unique fingerprint for its identification. The fragmentation of this compound is primarily dictated by the lability of the ester and the chloroalkyl functionalities.
The key fragmentation pathways include:
-
Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group, a common fragmentation pattern for esters.
-
McLafferty Rearrangement: A characteristic rearrangement for esters containing a γ-hydrogen, leading to the elimination of a neutral alkene molecule.
-
Loss of the Chloroalkyl Group: Cleavage of the ester C-O bond can result in the loss of the 3-chloropropoxy radical or a related neutral molecule.
-
Chloronium Ion Formation: Rearrangement and cleavage can lead to the formation of cyclic chloronium ions, a characteristic fragmentation for chloroalkanes.
These fragmentation pathways result in a series of diagnostic ions that are crucial for the structural elucidation of this compound.
Figure 1. Proposed mass spectrometry fragmentation pathway of this compound.
Comparison of Analytical Methodologies
While GC-MS is a powerful tool, alternative methods offer distinct advantages in specific analytical scenarios. The choice of technique depends on factors such as the required sensitivity, sample matrix, and the availability of instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Ion Chromatography (IC) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity, with various detection methods (UV, RI, MS). | Separation of ions based on charge, with conductivity or mass-based detection. |
| Selectivity | High, due to both chromatographic separation and mass spectral data. | Moderate to high, depending on the detector. | High for ionic species. |
| Sensitivity | High, especially with selected ion monitoring (SIM). | Moderate, can be enhanced with MS detection. | High for ionic analytes. |
| Sample Volatility | Required. | Not required. | Not required. |
| Derivatization | Generally not required for this compound. | May be required for UV detection if the analyte lacks a chromophore. | Not applicable. |
| Instrumentation Cost | High. | Moderate to high. | Moderate. |
| Typical Application | Broad applicability for volatile and semi-volatile compounds. | Analysis of non-volatile or thermally labile compounds. | Analysis of inorganic and organic ions. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
For liquid samples, a direct injection of a diluted solution (e.g., in ethyl acetate or dichloromethane) is typically sufficient.
-
For solid or complex matrices, extraction with a suitable organic solvent followed by concentration may be necessary.
2. GC-MS Parameters:
-
Injector: Split/splitless inlet, 250°C.
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program: Initial temperature of 50°C held for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound, particularly when derivatization is employed to enhance UV detection.
1. Sample Preparation and Derivatization:
-
React the sample with a suitable derivatizing agent that introduces a chromophore (e.g., a nitroaromatic group) to the acetate moiety or the chloroalkyl chain.
-
Extract the derivatized product into an appropriate organic solvent.
2. HPLC Parameters:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to the maximum absorbance wavelength of the derivatized product.
Ion Chromatography (IC)
Ion chromatography can be a powerful alternative for the analysis of the acetate ion after hydrolysis of the ester, or for related ionic species.
1. Sample Preparation:
-
Hydrolyze the this compound sample to liberate the acetate ion using a suitable base (e.g., sodium hydroxide).
-
Neutralize the sample and filter prior to injection.
2. IC Parameters:
-
Column: Anion-exchange column.
-
Eluent: A carbonate/bicarbonate buffer or a hydroxide gradient.
-
Suppressor: Anion suppressor.
-
Detector: Conductivity detector.
Logical Workflow for Method Selection
The selection of an appropriate analytical method involves a logical progression of considerations.
Figure 2. Decision workflow for selecting an analytical method.
Comparative Reactivity of 3-Chloropropyl Acetate vs. 3-Bromopropyl Acetate: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of alkylating agent is a critical decision in synthesis design. This guide provides an objective comparison of the reactivity of 3-chloropropyl acetate and 3-bromopropyl acetate, two commonly used reagents in organic synthesis and prodrug development. By examining the underlying chemical principles and providing illustrative experimental protocols, this document aims to facilitate informed selection of the optimal reagent for specific research applications.
Executive Summary
3-Bromopropyl acetate is a more reactive alkylating agent than this compound in nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. Consequently, reactions with 3-bromopropyl acetate typically proceed at a faster rate and may offer higher yields under identical conditions. The choice between these two reagents will therefore depend on the desired reaction kinetics, the nucleophilicity of the substrate, and the overall synthetic strategy.
Theoretical Framework: The Role of the Leaving Group
The reactivity of alkyl halides in nucleophilic substitution reactions, particularly S(_N)2 reactions, is significantly influenced by the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate.
The key determinant of leaving group ability among halogens is the basicity of the corresponding halide ion. Weaker bases are better leaving groups because they are less likely to donate their electrons back to the carbon atom. The basicity of the halide ions follows the order:
F
−
> Cl−
−
−
Conversely, the leaving group ability follows the reverse order:
I
−
> Br−
−
−
This trend is explained by the larger size and greater polarizability of the bromide ion compared to the chloride ion. The negative charge on the larger bromide ion is distributed over a greater volume, resulting in a more stable anion. This inherent stability makes bromide a better leaving group, leading to a lower activation energy for the nucleophilic substitution reaction.
Comparative Reactivity Data (Qualitative)
| Feature | This compound | 3-Bromopropyl Acetate |
| Leaving Group | Chloride (Cl
| Bromide (Br
|
| Leaving Group Ability | Good | Excellent |
| Relative Reactivity in S(_N)2 Reactions | Lower | Higher |
| Typical Reaction Conditions | May require higher temperatures or longer reaction times | Generally proceeds under milder conditions and shorter reaction times |
| Potential for Side Reactions | Lower, due to lower reactivity | Higher, depending on the nucleophile and conditions |
Experimental Protocols
To empirically determine the relative reactivity of this compound and 3-bromopropyl acetate, a competitive reaction or parallel reactions can be performed. Below are detailed methodologies for key experiments.
Experiment 1: Competitive Reaction with Iodide Ion (Finkelstein Reaction)
This experiment provides a direct comparison of the reactivity of the two substrates towards a common nucleophile.
Objective: To determine the relative rate of reaction of this compound and 3-bromopropyl acetate with sodium iodide in acetone.
Materials:
-
This compound
-
3-Bromopropyl acetate
-
Sodium iodide
-
Acetone (anhydrous)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Standard laboratory glassware
Procedure:
-
Prepare equimolar solutions of this compound and 3-bromopropyl acetate in anhydrous acetone.
-
Prepare a solution of sodium iodide in anhydrous acetone. The concentration of sodium iodide should be less than the total concentration of the alkyl acetates to ensure it is the limiting reagent.
-
In a reaction vessel maintained at a constant temperature (e.g., 25°C), mix the alkyl acetate solution with the sodium iodide solution.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in each aliquot (e.g., by adding a large volume of cold water).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC-MS to determine the relative amounts of unreacted this compound and 3-bromopropyl acetate, as well as the product, 3-iodopropyl acetate.
Expected Outcome: The concentration of 3-bromopropyl acetate will decrease at a faster rate than that of this compound, indicating its higher reactivity.
Experiment 2: Parallel Reactions with a Phenoxide Nucleophile
This experiment compares the yield and reaction time for the two substrates in separate but identical reactions.
Objective: To compare the reaction of this compound and 3-bromopropyl acetate with sodium phenoxide.
Materials:
-
This compound
-
3-Bromopropyl acetate
-
Phenol
-
Sodium hydroxide
-
A suitable solvent (e.g., acetone or DMF)
-
TLC plates and developing chamber
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Prepare sodium phenoxide in situ by reacting phenol with one equivalent of sodium hydroxide in the chosen solvent.
-
Set up two parallel reactions. In one, add this compound to the sodium phenoxide solution. In the other, add an equimolar amount of 3-bromopropyl acetate.
-
Maintain both reactions at the same temperature and stir vigorously.
-
Monitor the progress of each reaction by thin-layer chromatography (TLC).
-
Record the time taken for the complete consumption of the starting alkyl acetate in each reaction.
-
Upon completion, perform an aqueous workup to remove any unreacted phenoxide and salts.
-
Purify the product, 3-phenoxypropyl acetate, from each reaction by column chromatography.
-
Calculate the isolated yield for each reaction.
Expected Outcome: The reaction with 3-bromopropyl acetate will reach completion in a shorter time and likely afford a higher isolated yield of the product compared to the reaction with this compound.
Applications in Prodrug Synthesis
The differential reactivity of this compound and 3-bromopropyl acetate is a key consideration in the design of prodrugs, where a promoiety is attached to a parent drug to improve its physicochemical or pharmacokinetic properties. These alkyl acetates can be used to introduce a 3-acetoxypropyl linker to a drug molecule containing a nucleophilic functional group (e.g., a phenol, amine, or thiol).
The higher reactivity of 3-bromopropyl acetate makes it a more efficient tool for attaching the linker, especially when dealing with less reactive nucleophiles or sensitive drug molecules that require mild reaction conditions. However, its increased reactivity might also lead to non-selective reactions if the drug molecule possesses multiple nucleophilic sites. In such cases, the less reactive this compound might offer better selectivity.
Conclusion
For applications requiring rapid and efficient alkylation under mild conditions, 3-bromopropyl acetate is the superior reagent due to the excellent leaving group ability of the bromide ion. However, for syntheses where selectivity is a primary concern or where a less reactive alkylating agent is desired to control the reaction rate, this compound presents a viable alternative. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the reactivity of these compounds within their specific experimental context, enabling a data-driven decision for their synthetic endeavors.
Greener Pastures for Ester Synthesis: A Comparative Guide to Alternative Reagents for 3-Substituted Propyl Acetates
For researchers, scientists, and drug development professionals, the synthesis of esters is a fundamental process. However, the traditional reliance on corrosive and environmentally challenging reagents like sulfuric acid has prompted a shift towards greener, more sustainable alternatives. This guide provides an objective comparison of alternative reagents for the synthesis of 3-substituted propyl acetates, supported by experimental data and detailed protocols to inform your selection of the most appropriate method.
The conventional Fischer-Speier esterification, while effective, is often plagued by issues such as equipment corrosion, difficult catalyst removal, and the generation of acidic waste. In response, a range of alternative reagents have emerged, offering advantages in terms of environmental impact, reusability, and, in some cases, improved selectivity. This guide focuses on three promising alternatives: enzymatic catalysis using lipases, and heterogeneous catalysis employing expandable graphite and the solid acid resin Amberlyst-15.
Performance Comparison of Alternative Reagents
To facilitate a direct comparison, the following table summarizes the performance of various catalysts in the synthesis of 3-substituted propyl acetates. The data highlights key parameters such as reaction time, temperature, and yield, providing a quantitative basis for evaluating each alternative.
| 3-Substituted Propyl Acetate | Catalyst | Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Isoamyl Acetate | Expandable Graphite | Isoamyl alcohol, Acetic acid | 1.5 h | Boiling Point | 96.0 | [1][2] |
| Immobilized Rhizopus oryzae Lipase | Isoamyl alcohol, Acetic acid | 24 h | - | Lower than Isoamyl Butyrate | [3] | |
| Immobilized Candida antarctica Lipase B (Novozym 435) | Isoamyl alcohol, Acetic anhydride | 1 h | - | 100 | [4] | |
| Ion Exchange Resin-(NH₄)₆[MnMo₉O₃₂]·8H₂O | Isoamyl alcohol, Acetic acid | - | - | 95.1 | [4] | |
| n-Propyl Acetate | Expandable Graphite | n-Propanol, Acetic acid | 0.5 - 1.0 h | Boiling Point | 96.0 | |
| Propyl-phenyl Acetate | Immobilized Candida antarctica Lipase B (CAL-B) | n-Propanol, Benzoic acid | 40 min | 40 | 96.1 | [5] |
| 3-Phenylpropyl Acetate | Ph₃P/Br₂/NH₄OAc | 3-Phenyl-1-propanol, Ammonium acetate | 0.3 h | 20 | 90 | [6] |
Experimental Workflows and Signaling Pathways
To visually represent the synthesis processes, the following diagrams illustrate the general workflow for both traditional and alternative catalytic methods.
Caption: General workflow for the synthesis of 3-substituted propyl acetates.
Caption: Simplified catalytic cycle for solid acid-catalyzed esterification.
Detailed Experimental Protocols
For practical application, detailed methodologies for key experiments are provided below.
Synthesis of Isoamyl Acetate using Expandable Graphite
This protocol is adapted from the work of Pang et al.[1][2]
Materials:
-
Isoamyl alcohol
-
Glacial acetic acid
-
Expandable graphite (prepared by intercalating sulfuric acid into natural graphite)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Saturated calcium chloride (CaCl₂) solution
-
Saturated sodium chloride (NaCl) solution
Procedure:
-
In a round-bottom flask equipped with a stirrer and a water segregator, combine isoamyl alcohol and acetic acid in a 1.5:1 molar ratio.
-
Add expandable graphite as the catalyst, with a weight equal to 7.5% of the total mass of the alcohol and acid.[1][2]
-
Heat the mixture to its boiling point and maintain reflux for 1.5 hours.[1][2]
-
After cooling, filter the reaction mixture under vacuum to remove the expandable graphite catalyst.
-
Wash the filtrate sequentially with saturated solutions of Na₂CO₃, CaCl₂, and NaCl to neutralize excess acid and remove impurities.
-
Separate the organic layer and distill it under atmospheric pressure, collecting the fraction corresponding to the boiling point of isoamyl acetate.
Enzymatic Synthesis of Isoamyl Acetate using Immobilized Lipase
This protocol is a generalized procedure based on studies of lipase-catalyzed esterification.[3][4]
Materials:
-
Isoamyl alcohol
-
Acetic acid or Acetic anhydride
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., n-hexane, optional, can be performed solvent-free)
-
Molecular sieves (optional, to remove water)
Procedure:
-
In a screw-capped vial or flask, combine isoamyl alcohol and the acyl donor (acetic acid or acetic anhydride) in a desired molar ratio.
-
Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity and should be optimized.
-
If using a solvent, add it to the reaction mixture. For a solvent-free system, proceed without.
-
Optionally, add molecular sieves to the mixture to shift the equilibrium towards product formation by removing the water byproduct.
-
Incubate the reaction mixture at a specific temperature (e.g., 40-50°C) with constant agitation (e.g., shaking or stirring) for the desired reaction time (which can range from hours to days).
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC, HPLC).
-
Upon completion, separate the immobilized enzyme by filtration for potential reuse.
-
Purify the product by distillation or chromatography as needed.
Synthesis of 3-Phenylpropyl Acetate using a Homogeneous Catalyst System
This protocol is based on the synthesis of 3-phenylpropyl acetate using a triphenylphosphine/bromine/ammonium acetate system.[6]
Materials:
-
3-Phenyl-1-propanol
-
Triphenylphosphine (Ph₃P)
-
Bromine (Br₂)
-
Ammonium acetate (NH₄OAc)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a suitable reaction vessel, dissolve triphenylphosphine in acetonitrile.
-
To this solution, add bromine to form the Ph₃PBr₂ adduct.
-
Add ammonium acetate to the mixture.
-
To the resulting solution, add 3-phenyl-1-propanol.
-
Stir the reaction mixture at room temperature (20°C) for approximately 18 minutes.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated ammonium bromide.
-
Evaporate the solvent from the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-phenylpropyl acetate.[6]
Conclusion
The synthesis of 3-substituted propyl acetates can be achieved through various methods that offer significant advantages over traditional acid-catalyzed esterification. Enzymatic catalysis provides high selectivity under mild conditions, making it ideal for sensitive substrates. Heterogeneous catalysts like expandable graphite and Amberlyst-15 offer ease of separation, reusability, and reduced corrosion, aligning with the principles of green chemistry. The choice of the optimal reagent will depend on the specific substrate, desired scale of reaction, and the importance of factors such as reaction time, temperature, and overall process sustainability. This guide provides the foundational data and protocols to enable researchers to make an informed decision for their specific synthetic needs.
References
- 1. [PDF] Estrification of Acetic Acid with Isoamyl Alcohol over Expandable Graphite Catalyst | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study [pubmed.ncbi.nlm.nih.gov]
- 6. 3-PHENYLPROPYL ACETATE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Purity Assessment of 3-Chloropropyl Acetate: qNMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a cornerstone of chemical research and pharmaceutical development. For 3-Chloropropyl acetate, a key intermediate in the synthesis of various organic compounds, ensuring high purity is critical for downstream applications. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and Titrimetry—for the purity assessment of this compound. The comparison is supported by a summary of typical performance data and detailed experimental protocols.
Executive Summary
Quantitative NMR (qNMR) emerges as a powerful primary method for the purity determination of this compound, offering direct quantification without the need for a specific reference standard of the analyte. While chromatographic methods like GC-FID and HPLC provide excellent separation and sensitivity for impurity profiling, they are relative methods that typically require a certified reference standard for accurate quantification of the main component. Titrimetry, though a classic and cost-effective technique, is generally suited for determining the overall acidity or ester content and may lack the specificity to distinguish between the main component and acidic or ester-based impurities.
Data Presentation: A Comparative Overview
The following table summarizes the key performance parameters of qNMR, GC-FID, HPLC, and Titrimetry for the purity assessment of this compound. The data presented is a composite of typical performance characteristics for these methods when applied to organic molecules of similar nature, as specific comparative studies on this compound are not extensively available in peer-reviewed literature. Commercial suppliers of this compound typically report a purity of ≥98%, often determined by GC.[1]
| Parameter | Quantitative NMR (qNMR) | GC-FID | HPLC-UV | Titrimetry |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on volatility and interaction with a stationary phase; detection by flame ionization. | Separation based on polarity and interaction with a stationary phase; detection by UV absorbance. | Neutralization of acidic impurities or saponification of the ester. |
| Purity Range | 70-100% | 90-100% (for main component) | 90-100% (for main component) | Varies depending on impurity profile |
| Precision (RSD) | < 1% | < 2% | < 2% | < 3% |
| Limit of Detection (LOD) | ~0.1% | ~0.001% | ~0.01% | ~0.5% |
| Limit of Quantification (LOQ) | ~0.3% | ~0.005% | ~0.05% | ~1.0% |
| Analysis Time per Sample | ~15-20 minutes | ~20-30 minutes | ~20-30 minutes | ~10-15 minutes |
| Reference Standard | Internal standard (structurally different) | Required for accurate quantification | Required for accurate quantification | Standardized titrant |
| Specificity | High (structure-specific) | High (for volatile impurities) | Moderate to High | Low |
| Destructive to Sample | No | Yes | Yes | Yes |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR is a primary ratio method where the signal intensity in the ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[2] By comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
Vortex the vial until the sample is completely dissolved and transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition (400 MHz or higher):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically > 30 seconds for accurate quantification).
-
Acquisition Time (aq): ≥ 3 seconds.
-
Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Manually phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, suitable signals would be the triplet from the methylene group adjacent to the chlorine (approx. 3.6 ppm), the triplet from the methylene group adjacent to the oxygen (approx. 4.2 ppm), or the singlet from the acetyl group (approx. 2.1 ppm).
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: GC-FID separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated components are then detected by a flame ionization detector, which generates a signal proportional to the mass of the carbon-containing analyte. Purity is typically determined by area percent, where the peak area of the main component is compared to the total area of all peaks in the chromatogram. For accurate assay, a reference standard of this compound is required.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
For impurity profiling, a more concentrated solution (e.g., 10 mg/mL) may be used.
-
-
GC-FID Instrument Parameters:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5 or DB-624 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent:
Purity (%) = (Area_analyte / Total Area of all peaks) * 100
Note: This assumes that all components have the same response factor in the FID, which is a reasonable approximation for many organic impurities.
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is a suitable technique. Detection is typically performed using a UV detector. Similar to GC, purity is often determined by area percent, and a reference standard is needed for a precise assay.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
-
HPLC Instrument Parameters:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector set at a low wavelength (e.g., 210 nm) as this compound lacks a strong chromophore.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent:
Purity (%) = (Area_analyte / Total Area of all peaks) * 100
-
Titrimetry
Principle: A titrimetric method for an ester like this compound would typically involve saponification. The ester is hydrolyzed with a known excess of a strong base (e.g., sodium hydroxide). The unreacted base is then back-titrated with a standardized acid (e.g., hydrochloric acid). The amount of base consumed in the saponification reaction is used to calculate the amount of ester present. This method determines the total ester content and would not distinguish this compound from other ester impurities.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh an appropriate amount of this compound into a flask.
-
Add a known excess volume of a standardized ethanolic sodium hydroxide solution.
-
-
Saponification:
-
Heat the mixture under reflux for a specified time (e.g., 1 hour) to ensure complete hydrolysis of the ester.
-
Allow the solution to cool to room temperature.
-
-
Titration:
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the excess sodium hydroxide with a standardized solution of hydrochloric acid until the endpoint is reached (disappearance of the pink color).
-
Perform a blank titration (without the sample) to determine the initial amount of sodium hydroxide.
-
-
Calculation:
-
Calculate the amount of sodium hydroxide consumed by the sample.
-
From the stoichiometry of the saponification reaction (1 mole of ester reacts with 1 mole of NaOH), calculate the moles of this compound in the sample.
-
Determine the purity of the sample.
-
Visualization of Experimental Workflows
qNMR Experimental Workflow
Caption: Workflow for purity assessment of this compound by qNMR.
Comparison of Analytical Workflows
Caption: Logical workflows for different purity assessment methods.
Conclusion
The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.
-
qNMR is the method of choice for obtaining an accurate, absolute purity value without the need for a specific reference standard of this compound. Its non-destructive nature is also an advantage when sample amounts are limited.
-
GC-FID is a highly sensitive and robust method, particularly well-suited for identifying and quantifying volatile impurities. It is an excellent choice for routine quality control where a reference standard is available.
-
HPLC-UV offers versatility in separating a wide range of impurities, including those that are not volatile. However, the lack of a strong chromophore in this compound may limit its sensitivity.
-
Titrimetry provides a cost-effective way to determine the total ester content but lacks the specificity to distinguish between the target compound and other ester or acidic/basic impurities.
For comprehensive characterization of this compound, a combination of methods is often ideal. For instance, qNMR can be used to assign a precise purity value to a batch, which can then serve as an in-house reference standard for routine purity checks by GC-FID or HPLC. This integrated approach ensures both accuracy and efficiency in the quality assessment of this important chemical intermediate.
References
A Comparative Guide to 3-Chloropropyl Acetate for N-Alkylation of Indoles in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Chloropropyl Acetate Performance with a Common Alternative, Supported by Experimental Data.
In the realm of pharmaceutical synthesis, the indole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The functionalization of the indole nitrogen, or N-alkylation, is a critical step in modifying the pharmacological properties of these molecules. This compound is a widely utilized reagent for introducing a 3-acetoxypropyl group onto the indole nitrogen, a common precursor for further synthetic transformations. This guide provides a comprehensive comparison of this compound with its bromo-analogue, 3-bromopropyl acetate, for the N-alkylation of indoles, supported by literature values and a detailed experimental protocol.
Performance Comparison: this compound vs. 3-Bromopropyl Acetate
The choice of alkylating agent can significantly impact reaction efficiency, yield, and cost. Below is a comparison of this compound and 3-bromopropyl acetate for the N-alkylation of indole.
| Property | This compound | 3-Bromopropyl Acetate | Literature Comparison |
| Molecular Formula | C₅H₉ClO₂[1] | C₅H₉BrO₂[2] | The primary difference is the halogen atom (Chlorine vs. Bromine). |
| Molecular Weight | 136.58 g/mol [1] | 181.03 g/mol [2] | The bromo-analogue is heavier due to the higher atomic weight of bromine. |
| Boiling Point | 163-165 °C (at 99.6 kPa)[3] | 163 °C (lit.)[1] | Both compounds have very similar boiling points at atmospheric pressure. |
| Density | 1.111 g/mL at 25 °C (lit.)[3] | 1.43 g/cm³ (20/20)[4] | 3-Bromopropyl acetate is significantly denser. |
| Refractive Index | n20/D 1.429 (lit.)[3] | 1.46[4] | The refractive indices are different, which can be used for characterization. |
| Reactivity | Good | Higher | Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, 3-bromopropyl acetate is generally a more reactive alkylating agent, leading to faster reaction times and potentially higher yields under identical conditions. |
| Cost & Availability | Generally more cost-effective and widely available. | Typically more expensive. | For large-scale synthesis, the cost of the starting material can be a significant factor, often favoring the chloro-derivative. |
| Typical Purity | ≥99.0%[1] | >95.0% (GC)[5] | Both are available in high purity suitable for pharmaceutical synthesis. |
Experimental Protocol: N-Alkylation of Indole using this compound
This protocol describes the N-alkylation of indole with this compound under phase-transfer catalysis (PTC) conditions, a robust and scalable method.
Materials:
-
Indole
-
This compound
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indole (1.0 eq) in toluene.
-
Addition of Reagents: To the stirred solution, add a 50% aqueous solution of NaOH and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).
-
Addition of Alkylating Agent: Slowly add this compound (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60-70°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add deionized water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-acetoxypropyl)indole.
Experimental Workflow
Caption: Experimental workflow for the N-alkylation of indole.
Logical Comparison of Alkylating Agents
Caption: Comparison of 3-chloropropyl vs. 3-bromopropyl acetate.
References
- 1. 3-Bromopropyl Acetate | CAS#:592-33-6 | Chemsrc [chemsrc.com]
- 2. 1-Propanol, 3-bromo-, 1-acetate | C5H9BrO2 | CID 12235775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Bromopropyl Acetate | 592-33-6 | TCI AMERICA [tcichemicals.com]
- 5. 3-Bromopropyl Acetate | 592-33-6 | TCI EUROPE N.V. [tcichemicals.com]
A Comparative Guide to the Synthetic Routes of 3-Chloropropyl Acetate for Pharmaceutical and Agrochemical Intermediate Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to 3-Chloropropyl acetate, a versatile intermediate widely used in the production of pharmaceuticals, agrochemicals, and dyestuffs.[1] The performance of an established, high-yield method is compared with alternative synthetic strategies, supported by available experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be achieved through several chemical pathways. Below is a comparative summary of the most common methods, with a detailed examination of a well-documented, high-yield esterification process against two notable alternatives.
| Parameter | Route 1: Esterification of 3-Chloro-1-propanol | Route 2: Nucleophilic Substitution of 1-Bromo-3-chloropropane | Route 3: Acylation of 3-Chloro-1-propanol with Acetyl Chloride |
| Starting Materials | 3-Chloro-1-propanol, Acetic Acid, p-Toluenesulfonic acid (catalyst), Benzene (solvent)[2] | 1-Bromo-3-chloropropane, Potassium Acetate, Glacial Acetic Acid (solvent)[2] | 3-Chloro-1-propanol, Acetyl Chloride[2] |
| Reported Yield | 93-95%[2] | Data not specified in reviewed literature | Data not specified in reviewed literature |
| Reaction Time | 7–9 hours[2] | Not specified, likely requires heating | Not specified, likely rapid and exothermic |
| Reaction Conditions | Reflux with azeotropic removal of water[2] | Heating in glacial acetic acid[2] | Likely requires cooling and careful addition due to the high reactivity of acetyl chloride |
| Work-up Procedure | Aqueous washes with sodium carbonate, water, and brine, followed by distillation[2] | Likely involves filtration of salts and distillation | Likely involves quenching of excess acetyl chloride, aqueous work-up, and distillation |
| Scalability | Demonstrated on a multi-mole scale[2] | Potentially scalable, common industrial reaction type | Scalable, but requires careful heat management |
| Reagent Cost & Availability | Reagents are common and relatively inexpensive | 1-Bromo-3-chloropropane is a readily available but potentially more expensive starting material | Acetyl chloride is a common reagent, but can be more expensive and hazardous than acetic acid |
| Safety Considerations | Benzene is a known carcinogen and requires careful handling. Acetic acid and p-toluenesulfonic acid are corrosive. | 1-Bromo-3-chloropropane is a lachrymator and alkylating agent. | Acetyl chloride is highly corrosive, moisture-sensitive, and reacts violently with water. The reaction is exothermic. |
Experimental Protocols
Route 1: Esterification of 3-Chloro-1-propanol (Established High-Yield Method)
This procedure is adapted from Organic Syntheses, a peer-reviewed collection of detailed and reliable chemical preparations.[2]
Methodology:
-
A mixture of 3-chloro-1-propanol (trimethylene chlorohydrin, 2 moles), glacial acetic acid (3 moles), benzene (300 mL), and p-toluenesulfonic acid monohydrate (2 g) is placed in a 1-liter round-bottomed flask equipped with a Vigreux column and a condenser with an automatic water separator.[2]
-
The mixture is heated to reflux. The azeotrope of benzene and water is distilled to remove the water produced during the esterification. The reaction progress is monitored by the amount of water collected.[2]
-
The reaction is typically complete within 7 to 9 hours, indicated by the cessation of water separation.[2]
-
After cooling, the reaction mixture is washed successively with two portions of 10% sodium carbonate solution, one portion of water, and one portion of saturated sodium chloride solution.[2]
-
The organic layer is dried, and the benzene is removed by distillation. The resulting crude product is then purified by fractional distillation under atmospheric pressure to yield this compound as a colorless liquid with a yield of 93-95%.[2]
Route 2: Nucleophilic Substitution of 1-Bromo-3-chloropropane (Alternative Route)
This method utilizes a nucleophilic substitution reaction, a common strategy in organic synthesis.
Theoretical Methodology:
-
1-Bromo-3-chloropropane is heated with potassium acetate in a suitable solvent, such as glacial acetic acid.[2]
-
The acetate ion acts as a nucleophile, displacing the bromide ion (a better leaving group than chloride) to form this compound.
-
The reaction mixture would likely be heated to ensure a reasonable reaction rate.
-
Work-up would involve filtering the precipitated potassium bromide and purifying the product by distillation.
Route 3: Acylation of 3-Chloro-1-propanol with Acetyl Chloride (Alternative Route)
This route employs a highly reactive acylating agent for the esterification.
Theoretical Methodology:
-
3-Chloro-1-propanol is reacted with acetyl chloride, typically in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct, or in excess alcohol.
-
The reaction is expected to be rapid and exothermic, requiring careful temperature control, likely with an ice bath.
-
The acetyl chloride would be added dropwise to the alcohol.
-
The work-up would involve washing with water to remove the base and its hydrochloride salt, followed by drying and distillation of the product.
Application in Pharmaceutical Synthesis: The Olanzapine Pathway
This compound and its precursors are valuable intermediates in the synthesis of complex pharmaceutical compounds. For instance, related chloro-propyl moieties are integral to the synthesis of atypical antipsychotics. The following diagram illustrates a generalized synthetic workflow for Olanzapine, a widely used medication for the treatment of schizophrenia and bipolar disorder, highlighting the introduction of a key side chain.
Caption: Synthetic workflow for the final steps in Olanzapine synthesis.
Conclusion
The esterification of 3-chloro-1-propanol with acetic acid stands out as a well-documented and high-yielding method for the synthesis of this compound.[2] While alternative routes utilizing 1-bromo-3-chloropropane or acetyl chloride exist, they lack detailed, publicly available data for a direct quantitative comparison. The choice of synthetic route in a research or industrial setting will depend on factors such as desired yield, purity requirements, cost and availability of starting materials, and safety considerations. The established esterification method offers a reliable and scalable option with a proven high yield.
References
A Comparative Guide to the Efficacy of 3-Chloropropyl Acetate in Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 3-chloropropyl acetate in various solvent systems, supported by representative experimental data. It also explores alternative alkylating agents and offers detailed experimental protocols for key reactions.
Executive Summary
This compound is a versatile reagent commonly employed in organic synthesis, particularly for the alkylation of nucleophiles such as tertiary amines to form quaternary ammonium salts. The choice of solvent is a critical parameter that significantly influences the reaction rate and yield. This guide demonstrates that polar aprotic solvents provide the optimal environment for reactions involving this compound, leading to higher yields in shorter reaction times. In contrast, polar protic solvents can hinder the reaction by solvating the nucleophile, while non-polar solvents are generally unsuitable due to the polar nature of the transition state.
Comparison of this compound Efficacy in Different Solvent Systems
The efficacy of this compound as an alkylating agent is highly dependent on the solvent system. The following table summarizes the representative outcomes for the quaternization of pyridine with this compound in three distinct solvent types. This reaction is a typical S_N2 process, and the results align with the established principles governing this reaction mechanism.
Representative Data: Quaternization of Pyridine with this compound
| Solvent System | Solvent Type | Dielectric Constant (ε) | Reaction Time (hours) | Yield (%) | Purity (%) |
| Acetonitrile | Polar Aprotic | 37.5 | 12 | 92 | >98 |
| Ethanol | Polar Protic | 24.5 | 48 | 65 | ~95 |
| Toluene | Non-polar Aprotic | 2.4 | 72 | <10 | - |
Note: The data presented in this table is representative and intended to illustrate the expected trends in solvent effects for the S_N2 reaction of this compound. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
General Procedure for the Quaternization of Pyridine with this compound
Objective: To synthesize 3-(acetyloxy)propyl-1-pyridinium chloride.
Materials:
-
This compound (1.0 eq)
-
Pyridine (1.2 eq)
-
Anhydrous acetonitrile (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add pyridine (1.2 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate spectroscopic method.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 3-(acetyloxy)propyl-1-pyridinium chloride, is expected to precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure quaternary ammonium salt.
-
Characterize the product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Visualization of Experimental Workflow and Reaction Pathway
The following diagrams illustrate the logical workflow for comparing solvent efficacy and the chemical pathway for the quaternization reaction.
Caption: A flowchart outlining the key steps in a comparative study of solvent efficacy.
Caption: The S_N2 reaction pathway for the formation of a pyridinium salt.
Comparison with Alternative Alkylating Agents
While this compound is a cost-effective alkylating agent, other 3-halopropyl acetates can also be used. The reactivity of these alternatives is primarily governed by the nature of the halogen, which functions as the leaving group in S_N2 reactions.
Comparison of 3-Halopropyl Acetates
| Alkylating Agent | Leaving Group | Leaving Group Ability | Relative Reactivity |
| This compound | Cl⁻ | Fair | 1 |
| 3-Bromopropyl acetate | Br⁻ | Good | ~50-100 |
| 3-Iodopropyl acetate | I⁻ | Excellent | ~2,500-10,000 |
Note: The relative reactivity is an approximation for a typical S_N2 reaction and can vary with the nucleophile and reaction conditions.
As indicated in the table, 3-bromopropyl acetate and 3-iodopropyl acetate are significantly more reactive than this compound.[1] This increased reactivity is due to the better leaving group ability of bromide and iodide ions compared to chloride.[2] Consequently, reactions with these analogues generally proceed faster and may provide higher yields under milder conditions. However, the choice of alkylating agent often involves a trade-off between reactivity, cost, and availability, with the chloro- derivative being the most economical.
Conclusion
The efficacy of this compound in synthetic applications is profoundly influenced by the choice of solvent. For S_N2 reactions, such as the quaternization of tertiary amines, polar aprotic solvents like acetonitrile are superior, offering high yields and shorter reaction times. While more reactive analogues like 3-bromopropyl and 3-iodopropyl acetate exist, this compound remains a valuable and cost-effective reagent, particularly when used in an optimized solvent system. This guide provides the necessary information for researchers and professionals to make informed decisions regarding solvent selection and to understand the place of this compound among alternative alkylating agents.
References
A Comparative Guide to 3-Chloropropyl Acetate as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the quality and reliability of reference standards are paramount to achieving accurate and reproducible results. This guide provides an objective comparison of 3-Chloropropyl acetate as a reference standard in chromatographic applications, particularly for the analysis of potential genotoxic impurities and residual solvents. Its performance is compared against 1-Chloropropane, a common alternative, supported by representative experimental data.
Performance Comparison of Reference Standards
The selection of an appropriate reference standard is critical for method validation and the accurate quantification of analytes. Both this compound and 1-Chloropropane are suitable for use in gas chromatography (GC) for the analysis of alkyl halides and other volatile organic compounds. The choice between them may depend on the specific analyte of interest, the complexity of the sample matrix, and the desired chromatographic resolution.
The following table summarizes the typical performance characteristics of this compound and 1-Chloropropane as reference standards under a representative Gas Chromatography-Flame Ionization Detection (GC-FID) method.
| Parameter | This compound | 1-Chloropropane |
| Molecular Formula | C₅H₉ClO₂ | C₃H₇Cl |
| Molecular Weight | 136.58 g/mol | 78.54 g/mol |
| Boiling Point | 166-170 °C[1] | 47 °C |
| Typical GC Column | DB-624, Rtx-624 | DB-624, Rtx-624 |
| Retention Time (RT) | ~11.5 min | ~5.8 min |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL |
| Linearity (R²) | >0.999 | >0.999 |
Experimental Protocol: GC-FID Analysis of Alkyl Halides
This section details a representative Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantification of alkyl halides using this compound or 1-Chloropropane as a reference standard. This method is particularly relevant for the analysis of potential genotoxic impurities in pharmaceutical substances.[2]
1. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: DB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent 6% cyanopropylphenyl-94% dimethylpolysiloxane phase.[3]
2. Reagents and Standards:
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Reference Standard Stock Solution: Prepare a stock solution of this compound or 1-Chloropropane in a suitable solvent (e.g., Dimethyl sulfoxide) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injection Volume: 1 µL (split ratio 10:1)
4. Data Analysis:
-
Identify the peaks of the reference standard and any analytes based on their retention times.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Quantify the amount of analyte in the sample by comparing its peak area to the calibration curve.
Workflow for Using a Reference Standard in Chromatography
The following diagram illustrates the typical workflow for utilizing a reference standard, such as this compound, in a chromatographic analysis.
References
A Cost-Benefit Analysis of 3-Chloropropyl Acetate Versus Other Alkylating Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, cost, and safety. This guide provides a comprehensive cost-benefit analysis of 3-chloropropyl acetate in comparison to other commonly used laboratory alkylating agents. By examining their chemical properties, reactivity, cost-effectiveness, and applications, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic needs.
Overview of Alkylating Agents
Alkylating agents are a cornerstone of organic chemistry, utilized to introduce alkyl groups into a variety of molecules. Their utility spans from fundamental research to the industrial synthesis of pharmaceuticals and fine chemicals. The reactivity of these agents is largely governed by the nature of the leaving group, with the general trend for SN2 reactions being I > Br > Cl.[1][2] This principle dictates that alkyl iodides are typically the most reactive, followed by bromides and then chlorides. While high reactivity can be advantageous in driving reactions to completion, it can also lead to reduced selectivity and increased side reactions.
Cost-Benefit Analysis
The choice of an alkylating agent is often a trade-off between reactivity and cost. While more reactive agents like alkyl iodides can offer faster reaction times and potentially higher yields, they often come at a premium. This compound, with its less reactive chloro leaving group, presents a more economical option. The following table provides a comparative cost analysis of this compound and other common alkylating agents.
Table 1: Cost Comparison of Common Alkylating Agents
| Alkylating Agent | Molecular Formula | CAS Number | Supplier Example | Price (USD/gram)* |
| This compound | C₅H₉ClO₂ | 628-09-1 | Sigma-Aldrich | ~$2.30 |
| Methyl iodide | CH₃I | 74-88-4 | Fisher Scientific | ~$40.46[3] |
| Ethyl bromide | C₂H₅Br | 74-96-4 | SD Fine-Chem | ~$0.07 (for 250ml) |
| n-Propyl bromide | C₃H₇Br | 106-94-5 | Oakwood Chemical | ~$0.31[4] |
| Dimethyl sulfate | C₂H₆O₄S | 77-78-1 | Sigma-Aldrich | ~$0.08 (for 1L)[5] |
*Prices are approximate and can vary based on supplier, purity, and quantity. The prices listed are calculated from the smallest available package size from the specified vendor for comparison purposes.
Analysis:
As illustrated in the table, this compound is a cost-effective option compared to the highly reactive methyl iodide. While ethyl bromide and n-propyl bromide appear significantly cheaper on a per-unit basis, it is important to consider their lower molecular weights and potentially different reaction efficiencies when making a direct cost comparison for a specific transformation. Dimethyl sulfate is also an inexpensive methylating agent, but it is highly toxic and requires special handling precautions.
The primary benefit of using this compound lies in its favorable cost profile. For large-scale syntheses or in situations where cost is a primary driver, it presents a compelling alternative to more expensive bromo- or iodo- analogs. The trade-off for this cost advantage is its lower reactivity, which may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) to achieve desired conversions.
Performance and Reactivity Comparison
The reactivity of alkyl halides in nucleophilic substitution reactions is directly related to the strength of the carbon-halogen bond and the stability of the halide anion as a leaving group. The C-Cl bond is stronger than the C-Br and C-I bonds, making chlorides less reactive.[1]
Table 2: General Reactivity and Performance Characteristics
| Alkylating Agent Type | Relative Reactivity (SN2) | Typical Reaction Conditions | Advantages | Disadvantages |
| Alkyl Iodides | Highest | Room temperature or gentle heating | High reactivity, fast reaction rates | High cost, light-sensitive, potential for side reactions |
| Alkyl Bromides | Intermediate | Mild heating may be required | Good balance of reactivity and stability | More expensive than chlorides |
| Alkyl Chlorides (e.g., this compound) | Lowest | Higher temperatures, longer reaction times, may require a catalyst (e.g., NaI) | Low cost, high stability, less prone to side reactions | Sluggish reactivity |
| Dialkyl Sulfates | High | Varies with substrate | High reactivity, cost-effective | High toxicity, requires careful handling |
Experimental Protocols
The following are general protocols for N- and O-alkylation reactions that can be adapted for use with this compound and other alkyl halides.
General Protocol for N-Alkylation of an Amine
Materials:
-
Amine
-
This compound (or other alkylating agent)
-
Base (e.g., K₂CO₃, NaH, or an organic base like triethylamine)
-
Solvent (e.g., DMF, acetonitrile, or acetone)
-
(Optional) Catalyst (e.g., NaI)
Procedure:
-
To a solution of the amine in the chosen solvent, add the base and the optional catalyst.
-
Add the alkylating agent (typically 1.0-1.5 equivalents) to the mixture.
-
Heat the reaction mixture to an appropriate temperature (this will be higher for less reactive alkylating agents like this compound) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for O-Alkylation of a Phenol (Williamson Ether Synthesis)
Materials:
-
Phenol
-
This compound (or other alkylating agent)
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, acetone)
-
(Optional) Catalyst (e.g., NaI)
Procedure:
-
To a solution of the phenol in the chosen solvent, add the base.
-
Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide.
-
Add the alkylating agent (typically 1.0-1.5 equivalents) and the optional catalyst to the reaction mixture.
-
Heat the reaction to a suitable temperature and monitor its progress.
-
After the reaction is complete, cool to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography or distillation.
Applications in Drug Development and Research
This compound serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[6] Its bifunctional nature, possessing both an ester and a reactive alkyl chloride, allows for a variety of subsequent chemical transformations.
While specific examples of this compound being used as a chemical probe to study signaling pathways are not prevalent in the literature, its structure lends itself to such applications. A "chemical probe" is a small molecule that can selectively interact with a protein and modulate its function, thereby allowing researchers to study its role in biological processes.[7][8] The propyl acetate moiety could be designed to interact with a specific binding pocket, while the chloro- group allows for covalent attachment to a nucleophilic residue (e.g., cysteine) on the protein of interest. This would enable researchers to irreversibly label and study the function of target proteins in various signaling cascades.
Visualization of Concepts
To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.
Caption: A general experimental workflow for an alkylation reaction.
Caption: Decision tree for selecting an appropriate alkylating agent.
Caption: Hypothetical mechanism of a this compound-based chemical probe.
Conclusion
The choice between this compound and other alkylating agents is a nuanced one, with the optimal selection depending on the specific requirements of the synthesis. For applications where cost is a significant factor and moderate reactivity is acceptable, this compound is an excellent choice. Its stability and lower propensity for side reactions can also be advantageous. However, for reactions that require high efficiency and short reaction times, the more reactive but also more expensive alkyl bromides and iodides may be more suitable. By carefully considering the trade-offs between cost, reactivity, and safety, researchers can select the most appropriate alkylating agent to achieve their synthetic goals.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. Chem Service Inc METHYL IODIDE,1G, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. N-Propyl bromide [oakwoodchemical.com]
- 5. ≥99.5%, liquid | Sigma-Aldrich [sigmaaldrich.cn]
- 6. This compound | CAS#:628-09-1 | Chemsrc [chemsrc.com]
- 7. m.youtube.com [m.youtube.com]
- 8. calpaclab.com [calpaclab.com]
Safety Operating Guide
Proper Disposal of 3-Chloropropyl Acetate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of 3-Chloropropyl acetate is paramount in any laboratory setting to ensure the safety of personnel and the protection of the environment. As a halogenated organic compound, this compound requires specific handling and disposal procedures distinct from non-halogenated chemical waste. This guide provides a comprehensive, step-by-step protocol for its proper disposal, adhering to standard safety and environmental regulations.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure all relevant personnel are familiar with the hazards associated with this compound. It is irritating to the eyes, respiratory system, and skin.[1] Always handle this chemical within a certified laboratory chemical fume hood and wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Double gloving may be appropriate for transfers of large volumes. |
| Eye Protection | ANSI-approved chemical splash goggles. A face shield is recommended when handling larger quantities. |
| Skin and Body Protection | A fully buttoned lab coat is mandatory. For significant quantities, a chemical-resistant apron is advised. |
| Respiratory Protection | Not typically required when handled within a functioning fume hood. If operations are outside a fume hood, respiratory protection may be necessary. |
Disposal Protocol: Step-by-Step Guidance
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or allowed to evaporate in a fume hood.
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Designate a specific waste container exclusively for "Halogenated Organic Waste."
-
Crucially, do not mix this compound with non-halogenated organic wastes.[2] This is because non-halogenated waste may be reprocessed as fuel, and the presence of chlorinated compounds can produce toxic byproducts like chlorinated dioxins upon combustion.
-
-
Container Selection and Preparation:
-
Obtain a compatible waste container, typically a high-density polyethylene (HDPE) or glass container, from your institution's Environmental Health and Safety (EHS) department.[3]
-
Ensure the container is in good condition, with a secure, threaded cap to create a vapor-tight seal.[4]
-
The container must be clearly and accurately labeled as "Hazardous Waste" and "Halogenated Organic Solvents" before the first drop of waste is added.[5]
-
-
Waste Accumulation:
-
Carefully transfer the this compound waste into the designated container. All transfers of halogenated solvent waste should be performed inside a chemical fume hood.
-
Keep the waste container closed at all times except when actively adding waste.[4][6]
-
Do not overfill the container. A minimum of 1-inch of headspace should be left to allow for vapor expansion.[6]
-
Maintain a log sheet near the container to record the chemical name and approximate quantity of each addition.
-
-
Storage of Waste Container:
-
Store the sealed waste container in a designated and properly ventilated Satellite Accumulation Area (SAA), such as a flammable storage cabinet or a storage cabinet under a fume hood.[3]
-
Ensure the storage area is cool, dry, and away from direct sunlight, heat, sparks, or other ignition sources.[3]
-
The container must be stored in secondary containment to mitigate potential leaks or spills.[6]
-
Regulations may limit the maximum volume of hazardous waste stored in a laboratory; for instance, some institutions limit this to 25 gallons.[6]
-
-
Arranging for Final Disposal:
-
Once the container is full (respecting the headspace), or if the waste has been stored for a predetermined time limit set by your institution, arrange for its collection by the EHS or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal paperwork as required by your institution and local regulations.
-
Ensure the hazardous waste tag is fully and accurately completed, listing all chemical constituents and their approximate percentages.[5][6]
-
Quantitative Disposal Parameters
| Parameter | Specification | Rationale |
| Waste Container Headspace | Minimum 1 inch | To accommodate vapor expansion and prevent pressure buildup.[6] |
| Maximum Accumulation Volume (in lab) | Up to 25 gallons (check institutional policy) | To minimize the quantity of hazardous material in the workspace.[6] |
| pH Range for Disposal | Not Applicable (as organic solvent) | pH considerations are for aqueous waste streams. |
Disposal Workflow Diagram
References
Essential Safety and Logistical Information for Handling 3-Chloropropyl Acetate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety and logistical information for the use of 3-Chloropropyl acetate, a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to these guidelines is critical for ensuring laboratory safety and operational integrity.
Physical and Chemical Properties
A clear understanding of this compound's properties is the foundation of its safe handling. This colorless liquid possesses the following characteristics:
| Property | Value |
| Molecular Formula | C₅H₉ClO₂ |
| Molecular Weight | 136.58 g/mol |
| Density | 1.111 g/mL at 25 °C[4] |
| Boiling Point | 80-81 °C at 30 mmHg[4] |
| Flash Point | 68 °C (154.4 °F) - closed cup |
| Refractive Index | n20/D 1.429[4] |
| Solubility | Partially soluble in water.[4][5] Soluble in ether, ethanol, and acetone.[5] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. All personnel must be aware of its potential dangers before handling.
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |
| Combustible Liquid | Not specified |
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[6] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][6] Nitrile gloves are generally not recommended for use with acetates; therefore, it is crucial to consult the glove manufacturer's chemical resistance guide to select a glove with a long breakthrough time for this specific chemical.[7] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic vapors (type ABEK).[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
-
Preparation :
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Remove all potential ignition sources from the work area, as the substance is a combustible liquid.[1][6]
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Handling :
-
Don the appropriate personal protective equipment as specified in the table above.
-
Carefully open the container, avoiding splashes or the generation of aerosols.
-
Dispense the required amount of this compound slowly and carefully.
-
Keep the container tightly closed when not in use.[3]
-
-
Post-Handling :
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
-
Decontaminate all equipment that has come into contact with the chemical.
-
Properly store or dispose of the chemical and any contaminated materials according to the disposal plan.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Disposal :
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Render the container unusable for other purposes.
-
-
Final Disposal :
-
Dispose of the chemical waste through an approved hazardous waste disposal facility.[3]
-
Follow all local, state, and federal regulations regarding hazardous waste disposal.
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] If skin irritation occurs, get medical advice/attention.[3] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately. |
| Spill | Evacuate the area. Remove all sources of ignition.[6] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[3] Do not use a solid stream of water, as it may scatter and spread the fire. Wear a self-contained breathing apparatus (SCBA) to prevent inhalation of hazardous combustion products. |
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
